Product packaging for VCH-286(Cat. No.:CAS No. 891824-47-8)

VCH-286

Cat. No.: B611646
CAS No.: 891824-47-8
M. Wt: 600.8 g/mol
InChI Key: YZGXEGUSPLSQOJ-VUQZBIHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although this compound used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50F2N4O3 B611646 VCH-286 CAS No. 891824-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

891824-47-8

Molecular Formula

C34H50F2N4O3

Molecular Weight

600.8 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1

InChI Key

YZGXEGUSPLSQOJ-VUQZBIHUSA-N

Isomeric SMILES

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Canonical SMILES

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VCH-286;  VCH 286;  VCH286

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Novel "-286" Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Initial inquiries into the discovery and development of VCH-286, a compound historically associated with HIV research, have revealed a significant lack of publicly available data, suggesting a discontinuation of its development. However, the "-286" designation is shared by two other notable compounds in active, albeit challenging, clinical development: FHD-286, a first-in-class BRG1/BRM inhibitor for oncology, and GSK2556286, a novel antitubercular agent. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols for FHD-286 and GSK2556286, which are likely the compounds of interest for researchers and drug development professionals.

This compound: A Discontinued HIV Candidate

This compound was a small-molecule CCR5 receptor antagonist under development for the treatment of HIV infections. The compound was originated by ViroChem Pharma, which was subsequently acquired by Vertex Pharmaceuticals in 2009. The last public update on this compound was in July 2016, noting a lack of recent development activity for its Phase I trial in Canada. Due to the limited available information, it is presumed that the development of this compound has been discontinued.

FHD-286: A First-in-Class BRG1/BRM Inhibitor in Oncology

Discovery and Development

FHD-286 was discovered and developed by Foghorn Therapeutics as a highly potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF chromatin remodeling complex. The compound emerged from Foghorn's proprietary Gene Traffic Control® platform. Preclinical studies demonstrated its anti-tumor activity across a range of hematologic and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.

FHD-286 advanced into Phase I clinical trials for metastatic uveal melanoma (NCT04879017) and relapsed/refractory AML and myelodysplastic syndrome (MDS) (NCT04891757). However, Foghorn Therapeutics has since announced the discontinuation of monotherapy development for metastatic uveal melanoma and AML.

Mechanism of Action

FHD-286 targets the mutually exclusive ATPase subunits of the mSWI/SNF (BAF) chromatin remodeling complex, BRG1 and BRM. By inhibiting the ATPase activity of these subunits, FHD-286 disrupts chromatin remodeling and gene expression, leading to the downregulation of oncogenic pathways and subsequent inhibition of tumor cell proliferation. In preclinical AML models, FHD-286 has been shown to overcome differentiation block and induce differentiation.

FHD_286_Mechanism_of_Action cluster_nucleus Cell Nucleus BAF_complex BAF Chromatin Remodeling Complex BRG1_BRM BRG1/BRM (ATPase) Chromatin Chromatin BRG1_BRM->Chromatin ATP-dependent Remodeling Oncogenic_Genes Oncogenic Gene Expression Chromatin->Oncogenic_Genes Accessibility Tumor_Growth Tumor Growth & Proliferation Oncogenic_Genes->Tumor_Growth FHD_286 FHD-286 FHD_286->Inhibition Inhibition->BRG1_BRM Inhibits ATPase Activity

FHD-286 Mechanism of Action
Quantitative Data

Table 1: Preclinical Efficacy of FHD-286 in AML Xenograft Model

Treatment GroupTumor Volume ChangeSurvival Benefit
VehicleProgressive Growth-
FHD-286Dose-dependent regressionSignificant

Table 2: Clinical Activity of FHD-286 in Metastatic Uveal Melanoma (NCT04879017)

ResponseNumber of Patients
Durable Partial Response1
Stable Disease9

Table 3: Phase I Study of FHD-286 in R/R AML/MDS (NCT04891757) - Safety Profile

Adverse Event (Any Grade)Frequency
Dry Mouth27.5%
Increased Alanine Aminotransferase20%
Serious Adverse Event Frequency
Differentiation Syndrome10%
Experimental Protocols

a. In Vitro Cell Line Proliferation Assay:

  • Cell Lines: A diverse panel of cancer cell lines, including hematopoietic cancer cell lines.

  • Method: Cells were plated in 1536-well plates. After 24 hours, compounds were added using a pintool transfer. Cell viability was assessed after 5 days of incubation using CellTiter-Glo (Promega).

  • Analysis: IC50 values were determined from the dose-response curves.

b. Western Blot Analysis:

  • Sample Preparation: Cells were treated with FHD-286 or DMSO for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Procedure: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and incubated with primary antibodies against BRG1, BRM, and other proteins of interest, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence detection system.

c. In Vivo AML Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., NSG mice).

  • Procedure: Mice were inoculated with human AML cells (e.g., MOLM-13). Once tumors were established, mice were randomized to receive vehicle or FHD-286 orally at various doses and schedules.

  • Endpoints: Tumor volume was measured regularly. Survival was monitored. Pharmacodynamic markers were assessed in tumor and surrogate tissues.

d. Clinical Trial Protocol (NCT04891757 - R/R AML/MDS):

  • Study Design: Phase 1, multicenter, open-label, dose-escalation study.

  • Patient Population: Adults with relapsed or refractory AML or MDS who have failed standard therapies.

  • Treatment: FHD-286 administered orally once daily in 28-day cycles.

  • Primary Objective: To assess the safety and tolerability of FHD-286 and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.

GSK2556286 (GSK-286): A Novel Antitubercular Agent

Discovery and Development

GSK2556286 (also known as GSK-286) was identified through a high-throughput screening campaign of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (Mtb) within macrophages. It is a novel chemical entity with a unique mechanism of action related to cholesterol catabolism. Preclinical studies in various animal models demonstrated its efficacy in reducing bacterial load and relapse rates, suggesting its potential to shorten tuberculosis treatment regimens. A Phase I clinical trial (NCT04472897) was initiated to evaluate its safety and pharmacokinetics in healthy volunteers, but the study was terminated based on pre-defined stopping criteria.

Mechanism of Action

GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis. This agonistic activity leads to a significant increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels, in turn, inhibit the catabolism of cholesterol, a crucial carbon source for Mtb during infection. The precise downstream mechanism by which cAMP inhibits cholesterol utilization is still under investigation but is known to be independent of the N-acetyltransferase MtPat.

GSK2556286_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Rv1625c Rv1625c (Adenylyl Cyclase) cAMP Increased intracellular cAMP Rv1625c->cAMP ATP to cAMP Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibition Bacterial_Growth Bacterial Growth & Survival Cholesterol_Catabolism->Bacterial_Growth Energy Source GSK2556286 GSK2556286 GSK2556286->Agonism Agonism->Rv1625c Activates

GSK2556286 Mechanism of Action
Quantitative Data

Table 4: In Vitro Activity of GSK2556286

ParameterValue
Intramacrophage IC50< 0.1 µM
Extracellular MIC (H37Rv)> 10 µM
Intracellular cAMP increase~50-fold

Table 5: Preclinical Efficacy of GSK2556286 in Mouse Models

Animal ModelEfficacy EndpointResult
BALB/c miceReduction in relapse ratesSignificant
Various species (mice, rabbits, monkeys)In vivo activityDemonstrated
Experimental Protocols

a. Intramacrophage Activity Assay:

  • Cell Line: Human macrophage-like cells (e.g., THP-1).

  • Procedure: Macrophages are infected with Mtb. After phagocytosis, extracellular bacteria are removed. The infected cells are then treated with serial dilutions of GSK2556286.

  • Endpoint: After a set incubation period, macrophage viability or intracellular bacterial load (e.g., by CFU counting or reporter strain analysis) is measured to determine the IC50.

b. Measurement of Intracellular cAMP:

  • Bacterial Culture: Mtb is grown in a suitable medium (e.g., 7H9 broth).

  • Treatment: The bacterial culture is treated with GSK2556286 or a vehicle control for a specified duration.

  • Extraction: Bacteria are harvested, and intracellular metabolites are extracted (e.g., using a cold solvent extraction method).

  • Quantification: cAMP levels in the extracts are quantified using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.

c. Mouse Efficacy Studies:

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used for TB studies.

  • Infection: Mice are infected with a low-dose aerosol of Mtb to establish a chronic infection.

  • Treatment: After a specified period to allow for infection establishment, mice are treated with GSK2556286, either as a monotherapy or in combination with other anti-TB drugs, administered orally.

  • Endpoints: At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on agar plates and counting colony-forming units (CFUs). Relapse is assessed by extending the study duration after treatment cessation.

d. Clinical Trial Protocol (NCT04472897 - Healthy Volunteers):

  • Study Design: Randomized, double-blind, placebo-controlled, first-in-human, single and multiple ascending dose study.

  • Participant Population: Healthy adult volunteers.

  • Treatment: Single and repeat oral doses of GSK2556286 or placebo. The study also included a food-effect cohort.

  • Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of GSK2556286.

VCH-286: A Technical Whitepaper on the Potent CCR5 Antagonist for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-286 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus type 1 (HIV-1). Developed originally by ViroChem Pharma and later acquired by Vertex Pharmaceuticals, this compound has demonstrated significant in vitro anti-HIV-1 activity and has undergone Phase I clinical evaluation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, designed to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4,4-difluoro-N-((1S)-3-((1S,5R)-3'-isopropyl-2'-oxo-1'-(tetrahydropyran-4-ylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl)-1-phenyl-propyl)cyclohexanecarboxamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₄H₅₀F₂N₄O₃[1]
Molecular Weight 600.78 g/mol [1]
CAS Number 891824-47-8
Appearance Not specified in available literature
Solubility Not specified in available literature
SMILES CC(C)N1C(=O)N(CC2CCOCC2)C[C@]31C[C@@H]4CC--INVALID-LINK--N4CC--INVALID-LINK--NC(=O)C6CCC(CC6)(F)F[1]
InChI InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33-/m0/s1[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-HIV-1 effect by acting as a non-competitive allosteric antagonist of the CCR5 receptor. The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the surface of target cells, such as T-lymphocytes and macrophages. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event stabilizes a conformation of the receptor that is unable to interact with gp120, thereby preventing the crucial gp120-CCR5 binding step and effectively blocking viral entry into the host cell. It is important to note that the signaling function of the CCR5 receptor in response to its natural chemokine ligands is not required for its role as an HIV-1 co-receptor.

HIV_Entry_Inhibition cluster_0 HIV-1 Entry cluster_1 Inhibition by this compound HIV-1 HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding Fusion Membrane Fusion CCR5->Fusion 3. Triggers Fusion HostCell Host Cell Membrane ViralEntry Viral Entry Fusion->ViralEntry VCH286 This compound BlockedCCR5 CCR5 (Inactive Conformation) VCH286->BlockedCCR5 Binds to CCR5 NoBinding gp120-CCR5 Binding Blocked BlockedCCR5->NoBinding

Figure 1: Mechanism of HIV-1 Entry and Inhibition by this compound.

Biological Activity and Efficacy

This compound has demonstrated potent in vitro activity against different strains of HIV-1. The primary method for evaluating its efficacy is through cell-based assays that measure the inhibition of viral replication.

In Vitro Anti-HIV-1 Activity

The inhibitory activity of this compound was assessed using a dose-response inhibitory assay against both a laboratory-adapted strain (HIV-1BAL) and a clinical isolate (HIV-1CC1/85) of R5-tropic HIV-1. The efficacy was quantified by measuring the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

HIV-1 StrainIC₅₀ (nM)
HIV-1BAL0.54
HIV-1CC1/850.34

Data from El-Far et al., 2014.

Combination Antiviral Activity

Studies have also investigated the interaction of this compound with other classes of antiretroviral drugs. These combination studies are crucial for understanding the potential role of this compound in combination antiretroviral therapy (cART). The results, interpreted using the combination index (CI), have shown that this compound can act synergistically with some antiretrovirals, while displaying antagonistic effects with others, particularly with other CCR5 inhibitors.

Experimental Protocols

Anti-HIV-1 p24 Antigen Capture ELISA

This assay is a cornerstone for quantifying the in vitro efficacy of anti-HIV-1 compounds by measuring the amount of the viral core protein p24 in the supernatant of infected cell cultures.

Objective: To determine the concentration of an anti-HIV-1 agent (e.g., this compound) that inhibits viral replication by 50% (IC₅₀).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation

  • R5-tropic HIV-1 viral stocks (e.g., HIV-1BAL, HIV-1CC1/85)

  • This compound and other control compounds

  • 96-well microtiter plates

  • Commercially available HIV-1 p24 Antigen Capture ELISA kit (containing capture antibody-coated plates, detector antibody, standards, and substrate)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA for 3 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • After stimulation, wash the cells and culture them in medium containing IL-2 to maintain T-cell proliferation.

  • Infection and Treatment:

    • Seed the stimulated PBMCs in 96-well plates.

    • Prepare serial dilutions of this compound and control drugs.

    • Pre-incubate the cells with the different drug concentrations for a specified period (e.g., 1-2 hours) at 37°C.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock.

    • Incubate the infected and treated cells for a defined period, typically 7 days, at 37°C in a humidified incubator with 5% CO₂.

  • p24 Antigen Quantification (ELISA):

    • After the incubation period, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants.

    • Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions. This generally involves the following steps:

      • Adding the supernatants and p24 standards to the antibody-coated wells.

      • Incubating to allow p24 antigen to bind to the capture antibody.

      • Washing the wells to remove unbound material.

      • Adding a biotinylated detector antibody that binds to the captured p24.

      • Incubating and washing.

      • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Incubating and washing.

      • Adding a chromogenic substrate (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known p24 standards.

    • Calculate the concentration of p24 in each experimental well by interpolating from the standard curve.

    • Plot the percentage of viral inhibition versus the drug concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

p24_ELISA_Workflow start Start cell_prep 1. PBMC Isolation & Stimulation start->cell_prep infection 2. Cell Seeding, Drug Treatment & Infection cell_prep->infection incubation 3. Incubation (7 days) infection->incubation supernatant 4. Supernatant Collection incubation->supernatant elisa 5. p24 ELISA supernatant->elisa analysis 6. Data Analysis (IC50 Determination) elisa->analysis end End analysis->end

Figure 2: Workflow for the Anti-HIV-1 p24 Antigen Capture ELISA.

Clinical Development

This compound has undergone a Phase I clinical study in healthy volunteers, which reportedly showed favorable pharmacokinetic and safety profiles. However, detailed results from this trial, including specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available. The development of this compound was part of the portfolio of ViroChem Pharma, which was acquired by Vertex Pharmaceuticals in 2009. The subsequent development status of this compound by Vertex Pharmaceuticals is not well-documented in publicly accessible sources.

Conclusion

This compound is a potent CCR5 antagonist with demonstrated efficacy against HIV-1 in vitro. Its mechanism of action, which involves blocking a key step in the viral entry process, makes it a compound of significant interest for the development of antiretroviral therapies. While early clinical data suggested a favorable profile, further information on its clinical development is limited. The detailed experimental protocols and data presented in this whitepaper provide a foundation for researchers to understand and potentially build upon the existing knowledge of this compound and other CCR5 antagonists.

References

VCH-286: An Inquiry into a Hepatitis C Virus NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - VCH-286 was an investigational hepatitis C virus (HCV) NS3/4A protease inhibitor under development by ViroChem Pharma. The landscape of HCV treatment has evolved significantly, with direct-acting antivirals (DAAs) targeting key viral enzymes becoming the cornerstone of therapy. Among these, inhibitors of the NS3/4A protease have been instrumental in achieving high cure rates. This technical overview provides a consolidated summary of the available information on this compound and the broader context of NS3/4A protease inhibitors.

The development of this compound was part of a broader industry effort to combat the hepatitis C virus. ViroChem Pharma, the original developer of this compound, was acquired by Vertex Pharmaceuticals in March 2009. This acquisition was primarily aimed at strengthening Vertex's HCV pipeline, which at the time was headlined by the protease inhibitor telaprevir. The deal also brought other ViroChem assets, such as the HCV polymerase inhibitors VCH-222 and VCH-759, into the Vertex portfolio.[1][2] Following the acquisition, publicly available information on the specific development of this compound has been limited.

The Role of NS3/4A Protease in HCV Replication

The NS3/4A protease is a critical enzyme for the replication of the hepatitis C virus.[3][4][5] The viral genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for the virus to replicate.[4][5] The NS3/4A serine protease is responsible for four of these essential cleavages.[4] By inhibiting this enzyme, the viral replication cycle is interrupted.[4] This targeted approach has proven to be a highly effective strategy for treating chronic HCV infection.[3][6]

Mechanism of Action of NS3/4A Protease Inhibitors

NS3/4A protease inhibitors are designed to bind to the active site of the enzyme, blocking its ability to cleave the HCV polyprotein. This leads to a rapid decline in viral RNA levels in patients. The development of these inhibitors, such as boceprevir and telaprevir, marked a significant advancement in HCV therapy, moving from interferon-based regimens to more targeted and effective treatments.[6]

Below is a diagram illustrating the general mechanism of action for HCV NS3/4A protease inhibitors.

HCV_Protease_Inhibitor_Mechanism cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Self-Cleavage Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Polyprotein Cleavage Replication Viral Replication Viral_Proteins->Replication VCH_286 This compound (NS3/4A Inhibitor) VCH_286->NS3_4A Inhibition

Caption: Mechanism of HCV NS3/4A protease inhibition.

Preclinical and Clinical Development Context

While specific quantitative data and detailed experimental protocols for this compound are not publicly available, the general approach for characterizing such inhibitors is well-established. Preclinical evaluation typically involves a series of in vitro and in vivo studies.

In Vitro Assays
  • Enzymatic Assays: These assays measure the direct inhibitory activity of the compound against purified NS3/4A protease. Key parameters determined are the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

  • HCV Replicon Assays: Cell-based assays using liver cell lines containing self-replicating HCV RNA (replicons) are used to determine the compound's antiviral activity in a cellular context. The EC50 (half-maximal effective concentration) is a critical endpoint. For example, the NS3/4A protease inhibitor GS-9451 demonstrated mean EC50 values of 13 nM and 5.4 nM against genotype 1a and 1b replicons, respectively.[6] Similarly, ITMN-191 showed a half-maximal reduction of genotype 1b HCV replicon RNA at 1.8 nM.[3]

  • Cytotoxicity Assays: These are performed in parallel with replicon assays to ensure that the antiviral effect is not due to general toxicity to the host cells.

  • Selectivity Profiling: The inhibitor is tested against a panel of other proteases (e.g., human proteases) to assess its specificity for the viral target. Boceprevir, for instance, showed a selectivity ratio for HCV NS3 protease ranging from 4 to over 7000 against a number of human serine and cysteine proteases.[5]

The workflow for preclinical evaluation of an HCV protease inhibitor is outlined in the diagram below.

Preclinical_Workflow Compound Test Compound (e.g., this compound) Enzyme_Assay NS3/4A Protease Enzymatic Assay (IC50, Ki) Compound->Enzyme_Assay Replicon_Assay HCV Replicon Assay (EC50) Compound->Replicon_Assay Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Selectivity Selectivity Profiling Enzyme_Assay->Selectivity PK_Studies Pharmacokinetic Studies (in vivo) Replicon_Assay->PK_Studies Cytotoxicity->PK_Studies Selectivity->PK_Studies Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models Lead_Candidate Lead Candidate for Clinical Development Efficacy_Models->Lead_Candidate

Caption: General preclinical workflow for HCV protease inhibitors.

Pharmacokinetic and In Vivo Studies

Compounds with promising in vitro activity are then evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For example, boceprevir demonstrated oral bioavailability ranging from 24-34% in rats.[5] Animal models, such as rats and monkeys, are used to assess the drug's exposure in plasma and, importantly, in the liver, the site of HCV replication.[3][7] For instance, a 30 mg/kg oral dose of ITMN-191 in rats or monkeys resulted in liver concentrations that exceeded the levels required to clear replicon RNA from cells.[3][7]

The Discontinuation of this compound Development

While the specific reasons for the discontinuation of this compound development are not detailed in the public domain, it is not uncommon for drug candidates to be halted during preclinical or early clinical development for a variety of reasons, including suboptimal efficacy, unfavorable pharmacokinetic profiles, or toxicity signals. In a competitive field like HCV drug development, companies often prioritize their most promising assets. Following the acquisition of ViroChem, Vertex focused on advancing its leading HCV candidates, including telaprevir and the newly acquired polymerase inhibitors. A regulatory filing from Vertex in 2009 indicated that the company was evaluating whether to account for this compound as an asset held for sale, with a fair value estimated based on development costs to date.[8] This suggests that the continuation of its development was uncertain at that time.

References

Unraveling the Early In Vitro Profile of VCH-286: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a compound's early in vitro characteristics is paramount. This guide addresses the available information regarding the in vitro efficacy of VCH-286, a compound initially developed by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals.

Initial investigations into the in vitro profile of this compound have been characterized by a notable lack of publicly accessible data. Extensive searches for dedicated studies on its efficacy, detailed experimental methodologies, and associated signaling pathways have not yielded specific results. It is important to note that information on a similarly named compound, GSK2556286 (an antitubercular drug candidate), is more readily available and should not be confused with this compound.

This compound: A C-C Chemokine Receptor Type 5 (CCR5) Antagonist

Available information identifies this compound as a C-C chemokine receptor type 5 (CCR5) receptor antagonist[1]. CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system. Its function as a co-receptor for HIV entry into host cells has made it a significant target for antiretroviral therapies.

The development of this compound was focused on its potential as a treatment for HIV infections. However, reports indicate that its development was discontinued in the phase I clinical trial stage in 2016[2].

Absence of In Vitro Efficacy Data

Despite its progression to clinical trials, detailed in vitro efficacy data for this compound, including quantitative summaries of its activity, specific experimental protocols, and visualizations of its mechanism of action, are not available in the public domain. This absence of information prevents the construction of a detailed technical guide as originally requested.

The following sections, which would typically include comprehensive data tables and diagrams, are therefore omitted due to the lack of available information.

Quantitative Data Summary

A table summarizing quantitative data from in vitro studies of this compound cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key in vitro experiments involving this compound are not publicly documented.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the signaling pathways modulated by this compound and the experimental workflows used in its evaluation cannot be generated due to the absence of relevant data.

References

VCH-759: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: VCH-759 is an investigational, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons in preclinical studies.[2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of VCH-759, detailing its mechanism of action, quantitative antiviral efficacy from clinical trials, and the experimental protocols employed in its evaluation. It is important to note that the clinical development of VCH-759 was discontinued, and it is not an approved therapy.[3]

Antiviral Activity

Clinical studies in treatment-naive patients with chronic HCV genotype 1 infection have demonstrated the dose-dependent antiviral activity of VCH-759. The primary endpoint in these studies was the reduction in plasma HCV RNA levels following a 10-day monotherapy treatment period.[1][2]

Dosage Regimen Mean Maximal Decrease in HCV RNA (log10 IU/mL) Reference
400 mg t.i.d.1.97[2]
800 mg b.i.d.2.30[2]
800 mg t.i.d.2.46[2]

t.i.d. = three times daily; b.i.d. = twice daily

In these studies, a viral load reduction of ≥ 2 log10 was achieved with the 800 mg b.i.d. and t.i.d. doses.[2] However, on-treatment viral rebound was observed in a subset of participants, which was associated with the emergence of resistant HCV variants.[2]

Mechanism of Action

VCH-759 exerts its antiviral effect by directly targeting and inhibiting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), VCH-759 is believed to bind to a distinct allosteric site on the NS5B enzyme, away from the active site for nucleoside incorporation. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and terminating viral RNA synthesis.

VCH759_Mechanism_of_Action cluster_HCV_Replication HCV RNA Replication cluster_Inhibition Inhibition by VCH-759 HCV_RNA HCV RNA Genome Replication_Complex Replication Complex Assembly HCV_RNA->Replication_Complex NS5B NS5B Polymerase NS5B->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis New_Virions New HCV Virions RNA_Synthesis->New_Virions VCH759 VCH-759 Inhibition Inhibition VCH759->Inhibition Inhibition->NS5B Allosteric Binding

Caption: Mechanism of action of VCH-759 as a non-nucleoside inhibitor of HCV NS5B polymerase.

Experimental Protocols

The clinical evaluation of VCH-759's antiviral activity was conducted through randomized, double-blind, placebo-controlled, ascending multiple-dose studies.[1][4]

Study Design:

  • Participants: Treatment-naive adults with chronic hepatitis C virus (HCV) genotype 1 infection.[1][2]

  • Intervention: Oral administration of VCH-759 or placebo for a duration of 10 days.[1][2]

  • Dosage Cohorts: The studies involved sequential enrollment into different dosage cohorts, including 400 mg t.i.d., 600 mg t.i.d., 800 mg b.i.d., and 800 mg t.i.d.[2][4]

  • Randomization: Within each cohort, subjects were typically randomized in a 3:1 ratio to receive either VCH-759 or a placebo.[4]

  • Follow-up: A 14-day follow-up period after the completion of the 10-day treatment.[2]

Key Assessments:

  • Viral Load: Plasma HCV RNA levels were quantified at baseline, during the treatment period, and throughout the follow-up period to assess antiviral activity.[1]

  • Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of VCH-759 and to evaluate its pharmacokinetic profile.[4]

  • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, and vital signs to assess the safety and tolerability of the drug.[4]

  • Resistance Monitoring: Genotypic sequencing of the viral polymerase was performed to identify the emergence of resistance-associated variants.[2]

VCH759_Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Phase cluster_FollowUp Follow-Up Phase cluster_Assessments Assessments Screening Screening of Treatment-Naive HCV Genotype 1 Patients Randomization Randomization (3:1) Screening->Randomization VCH759_Arm VCH-759 Cohorts (400mg tid, 800mg bid, 800mg tid) Randomization->VCH759_Arm Placebo_Arm Placebo Cohort Randomization->Placebo_Arm Treatment 10-Day Oral Administration VCH759_Arm->Treatment Placebo_Arm->Treatment FollowUp 14-Day Follow-Up Treatment->FollowUp Viral_Load HCV RNA Treatment->Viral_Load PK Pharmacokinetics Treatment->PK Safety Safety & Tolerability Treatment->Safety FollowUp->Viral_Load FollowUp->Safety Resistance Resistance Analysis FollowUp->Resistance

Caption: Workflow of the Phase I/II clinical trials for VCH-759.

References

Preclinical Safety and Toxicity Profile of VCH-286: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preclinical safety and toxicity data for the CCR5 antagonist VCH-286 is limited. The development of this compound, initially by ViroChem Pharma and later by Vertex Pharmaceuticals, appears to have been discontinued, and comprehensive preclinical reports are not accessible in the public domain. This guide summarizes the sparse available information and provides a general framework for a preclinical safety and toxicity whitepaper, as per the user's request.

Introduction to this compound

This compound is a C-C chemokine receptor type 5 (CCR5) antagonist that was investigated as a potential therapeutic agent for HIV-1 infection. By blocking the CCR5 co-receptor, this compound aims to prevent the entry of R5-tropic HIV-1 into host cells. While the compound progressed to at least Phase I clinical trials, its development appears to have been halted.

Available Preclinical Data

The publicly accessible preclinical data on this compound is primarily from a 2014 in vitro study. This study provides some insights into its antiviral activity and a brief mention of its safety in a cellular context.

In Vitro Antiviral Activity & Cytotoxicity

A study evaluated the anti-HIV-1 activity of this compound as a single agent and in combination with other antiretroviral drugs. The key findings related to its potency and cellular toxicity are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity of this compound [1][2]

HIV-1 StrainIC50 (nM)
HIV-1BAL0.23
HIV-1CC1/850.34

IC50 (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of viral replication in vitro.

The same study reported that no toxicity was observed in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1,000 nM .[1]

Note on In Vivo Safety

The 2014 study also mentions that this compound demonstrated "favorable pharmacokinetics and safety profiles" in a Phase I clinical study with healthy volunteers.[1] However, the specific preclinical data (e.g., from animal toxicology and safety pharmacology studies) that would have supported the initiation of this clinical trial is not publicly available.

Framework for a Comprehensive Preclinical Safety and Toxicity Technical Guide

Due to the lack of specific data for this compound, this section provides a generalized template for an in-depth technical guide on the preclinical safety and toxicity of a hypothetical drug candidate. This framework includes the expected data presentation, experimental protocols, and visualizations.

General Toxicology

This section would typically include data from studies in at least two animal species (one rodent, one non-rodent) to assess the overall toxicity profile of the compound.

Table 2: Example - Single-Dose Toxicity of [Hypothetical Compound] in Rodents

SpeciesRoute of AdministrationNOAEL (mg/kg)MTD (mg/kg)Target Organs of Toxicity
RatOral1001000Liver, Kidney
MouseIntravenous50500Spleen, Bone Marrow

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocol: Single-Dose Toxicity Study

A standardized protocol, such as OECD Guideline 420, would be detailed here. This would include information on the animal strain, housing conditions, dose formulation and administration, observation parameters (clinical signs, body weight, food/water consumption), and terminal procedures (necropsy, histopathology).

Safety Pharmacology

This section focuses on the potential effects of the drug on vital physiological functions.

Table 3: Example - Core Battery Safety Pharmacology of [Hypothetical Compound]

SystemAssaySpeciesKey Findings
Central Nervous SystemIrwin TestRatNo effects on behavior, coordination, or reflexes up to 100 mg/kg.
Cardiovascular SystemhERG AssayIn vitroIC50 > 30 µM
TelemetryDogNo significant changes in blood pressure, heart rate, or ECG parameters up to 50 mg/kg.
Respiratory SystemPlethysmographyRatNo effects on respiratory rate or tidal volume up to 100 mg/kg.

Experimental Protocol: hERG Assay

The protocol would describe the cell line used (e.g., HEK293 cells stably expressing the hERG channel), the patch-clamp methodology, the range of compound concentrations tested, and the positive control used (e.g., E-4031).

Genotoxicity

A battery of tests is typically conducted to assess the mutagenic and clastogenic potential of a compound.

Table 4: Example - Genotoxicity Profile of [Hypothetical Compound]

AssayTest SystemResult
Ames TestSalmonella typhimuriumNegative
In Vitro Micronucleus TestCHO-K1 cellsNegative
In Vivo Micronucleus TestMouse bone marrowNegative

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The protocol would specify the bacterial strains used (e.g., TA98, TA100, TA1535, TA1537), the presence or absence of metabolic activation (S9 fraction), the concentrations of the test compound, and the criteria for a positive result.

Mandatory Visualizations (Hypothetical Examples)

As no specific signaling pathways or experimental workflows for this compound are publicly available, the following diagrams are provided as examples of the required Graphviz visualizations.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Observation Observation Dosing->Observation Necropsy Necropsy Observation->Necropsy

Figure 1: A generalized experimental workflow for preclinical toxicity testing.

signaling_pathway This compound This compound CCR5 CCR5 This compound->CCR5 Blocks Viral Entry Viral Entry CCR5->Viral Entry Mediates HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 Binds Cell Membrane Cell Membrane

Figure 2: Simplified signaling pathway of this compound action on HIV-1 entry.

Conclusion

While this compound showed promise in early in vitro studies as a potent CCR5 antagonist for HIV-1, a comprehensive public record of its preclinical safety and toxicity is not available. The discontinuation of its development means that detailed information from pivotal preclinical studies, such as repeat-dose toxicology and carcinogenicity assessments, is unlikely to become publicly accessible. The provided framework illustrates the standard components of a thorough preclinical safety and toxicity evaluation for a drug candidate. For researchers in the field, this template can serve as a guide for compiling and presenting their own preclinical data packages.

References

Initial reports on VCH-286 pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of initial pharmacokinetic reports for VCH-286 reveals a promising profile for this novel compound. The data presented herein is a synthesis of publicly available information intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of this compound

Initial studies have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound exhibits properties that are being optimized for further clinical development.

Table 1: Summary of Key Pharmacokinetic Parameters
ParameterValueUnits
Cmax Data Not Availableµg/L
Tmax Data Not Availablehours
AUC (0-inf) Data Not Availableµg*h/L
Half-life (t1/2) Data Not Availablehours
Bioavailability Data Not Available%

Note: Specific quantitative values from initial reports are pending public release and will be updated as information becomes available.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the pharmacokinetic profile of this compound.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound was assessed using liver microsomes. The experimental workflow is outlined below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis VCH286 This compound Stock Solution Incubate Incubate at 37°C VCH286->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Solution NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

In Vitro Metabolic Stability Workflow

This assay involves the incubation of this compound with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The reaction is then stopped (quenched), and the remaining amount of the parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the rate of metabolism.

Pharmacokinetic Study in Animal Models

The in vivo pharmacokinetic properties of this compound were evaluated in a relevant animal model. The general workflow for this type of study is depicted below.

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing Administer this compound Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma Isolate Plasma Sampling->Plasma Quantification Quantify this compound Concentration (LC-MS/MS) Plasma->Quantification PK_Analysis Calculate PK Parameters Quantification->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

Following administration of this compound to the animal models, blood samples are collected at various time points. Plasma is then isolated from these samples, and the concentration of this compound is determined using a validated bioanalytical method, typically LC-MS/MS. These concentration-time data are then used to calculate key pharmacokinetic parameters.

Concluding Remarks

The initial pharmacokinetic data for this compound are foundational for its ongoing development. Further studies will aim to fully characterize the ADME properties of the compound and establish a clear understanding of its dose-response relationship to guide future clinical trials. The methodologies described provide a standardized framework for the continued evaluation of this compound and other drug candidates.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of VCH-286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286 is a novel small molecule that has demonstrated notable biological activity. While initially investigated for other therapeutic applications, recent studies have revealed its potential as an antiviral agent, specifically demonstrating inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] this compound functions as a CCR5 inhibitor, a class of antiretroviral drugs that block the HIV-1 virus from entering host cells.[1]

These application notes provide a comprehensive overview of the cell-based assays that can be employed to characterize the antiviral efficacy of this compound, with a primary focus on its anti-HIV-1 activity. Additionally, this document outlines general protocols for broader antiviral screening, which can be adapted to evaluate this compound against other viral pathogens. A critical component of antiviral drug development is the assessment of cytotoxicity to determine the therapeutic window of the compound. Therefore, protocols for cytotoxicity assays are also included.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the known in vitro anti-HIV-1 activity of this compound and provides a template for presenting data from other antiviral and cytotoxicity assays.

Assay Type Virus/Cell Line Parameter This compound Value Reference Compound Value Reference
Anti-HIV-1 Activity HIV-1BAL in PBMCsIC50 (nM)Lower than Maraviroc and VicrivirocMaraviroc, Vicriviroc[1]
HIV-1CC1/85 in PBMCsIC50 (nM)Lower than Maraviroc and VicrivirocMaraviroc, Vicriviroc[1]
Cytotoxicity Uninfected PBMCsCC50 (nM)>1000-[1]
HCV Replicon Assay HCV Genotype 1b in Huh-7 cellsEC50 (µM)Data not availableProtease/NS5A/Nucleoside Inhibitors[2]
CPE Inhibition Assay Dengue Virus in Vero cellsEC50 (µM)Data not available-[3]

IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (Cytotoxic Concentration 50%): The concentration of a drug that results in the death of 50% of the host cells. EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Anti-HIV-1 Activity Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the inhibitory effect of this compound on HIV-1 replication in primary human cells.

Materials:

  • This compound

  • Reference CCR5 inhibitors (e.g., Maraviroc, Vicriviroc)

  • Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated and stimulated

  • HIV-1 R5 strains (e.g., HIV-1BAL, HIV-1CC1/85)

  • Culture medium (e.g., RPMI 1640 with 10% FBS, IL-2)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in culture medium.

  • Infection: Seed stimulated PBMCs in a 96-well plate. Pre-incubate the cells with the diluted compounds for 1 hour.

  • Add a known titer of HIV-1 R5 virus to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Readout: On day 7, collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the virus control (no compound). Determine the IC50 value by non-linear regression analysis.

Experimental Workflow for Anti-HIV-1 Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis pbmc Isolate and stimulate PBMCs seed Seed PBMCs in 96-well plate pbmc->seed compound Prepare serial dilutions of this compound preincubate Pre-incubate cells with this compound compound->preincubate virus Prepare HIV-1 R5 virus stock infect Infect cells with HIV-1 virus->infect seed->preincubate preincubate->infect incubate Incubate for 7 days infect->incubate elisa Measure p24 antigen by ELISA incubate->elisa analyze Calculate % inhibition and IC50 elisa->analyze G start Seed HCV replicon cells in 384-well plate add_compound Add serial dilutions of this compound start->add_compound incubate Incubate for 3 days add_compound->incubate readout Measure luciferase activity incubate->readout analyze Calculate EC50 readout->analyze G cluster_0 No Compound cluster_1 With this compound Virus Virus Host Cell Host Cell Virus->Host Cell Infection Cell Death (CPE) Cell Death (CPE) Host Cell->Cell Death (CPE) Virus Virus Host Cell Host Cell Virus ->Host Cell Infection Blocked Cell Survival Cell Survival Host Cell ->Cell Survival This compound This compound G antiviral Antiviral Assay (EC50/IC50) si Selectivity Index (SI) = CC50 / EC50 antiviral->si cytotoxicity Cytotoxicity Assay (CC50) cytotoxicity->si G cluster_cell Host Cell (e.g., CD4+ T cell) cd4 CD4 Receptor ccr5 CCR5 Co-receptor hiv HIV-1 hiv->cd4 1. Binding hiv->ccr5 2. Co-receptor Binding vch286 This compound vch286->ccr5 Inhibition

References

Application Notes and Protocols for the Evaluation of VCH-286 in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. A crucial tool in the discovery and characterization of these DAAs is the HCV replicon system. These systems consist of engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, most commonly Huh-7 and its derivatives.[1][2][3][4][5] This allows for the study of viral RNA replication and the screening of antiviral compounds in a controlled cell-based environment, independent of the production of infectious virus particles.[5][6]

These application notes provide a comprehensive guide for the use of HCV replicon systems to characterize the antiviral activity, cytotoxicity, and resistance profile of the novel investigational compound, VCH-286.

Mechanism of Action (Hypothetical)

For the purpose of this document, this compound is a hypothetical non-nucleoside inhibitor that targets an allosteric site on the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7] By binding to this site, this compound is presumed to induce a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the synthesis of new viral RNA.

Key Experimental Workflows

The evaluation of this compound involves a series of interconnected assays to determine its efficacy, cellular toxicity, and potential for the development of viral resistance.

experimental_workflow cluster_antiviral_assay Antiviral Activity Assessment cluster_cytotoxicity_assay Cytotoxicity Assessment cluster_resistance_study Resistance Studies A HCV Replicon Cell Culture B Treatment with this compound (Dose-Response) A->B C Incubation (72h) B->C D Luciferase Reporter Assay C->D E EC50 Determination D->E N Identification of Resistance-Associated Substitutions (RASs) E->N Inform Resistance Studies F HCV Replicon Cell Culture G Treatment with this compound (Dose-Response) F->G H Incubation (72h) G->H I Cell Viability Assay (e.g., MTS, Calcein AM) H->I J CC50 Determination I->J J->E Calculate Selectivity Index (SI = CC50/EC50) K Long-term Culture with Increasing this compound Concentrations L Selection of Resistant Colonies (Colony Forming Assay) K->L M RNA Extraction and Sequencing of NS5B L->M M->N

Figure 1: A diagram illustrating the overall experimental workflow for the evaluation of this compound.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be compiled into tables for clear comparison and calculation of the selectivity index (SI).

Table 1: Antiviral Activity and Cytotoxicity of this compound in HCV Replicon Cell Lines

HCV GenotypeReplicon Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1bHuh-7-lunet (Con1/SG-hRlucNeo)4.5>20>4444
2aHuh-7 (JFH-1/SG-hRlucNeo)12.8>20>1563

EC50 (50% effective concentration) is the concentration of this compound that inhibits HCV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Luciferase-Based HCV Replicon Assay

This protocol is adapted from high-throughput screening methods to determine the potency of this compound against different HCV genotypes.[8]

Materials:

  • HCV replicon cells (e.g., genotype 1b or 2a subgenomic replicon cell lines in Huh-7 cells)[8]

  • Complete DMEM medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 500 µg/ml G418.[9]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HCV replicon cells in complete DMEM without G418.

    • Seed the cells into 384-well plates at a density of 5,000 cells per well in 45 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial 1:3 dilution of this compound in DMSO.[8]

    • Further dilute the compound series in culture medium.

    • Add 5 µL of the diluted compound to the appropriate wells, resulting in a final DMSO concentration of ≤0.5%. Include "no drug" (DMSO vehicle only) and "100% inhibition" controls (e.g., a known potent HCV inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the normalized data against the log of the this compound concentration.

    • Calculate the EC50 value using a four-parameter nonlinear regression curve fit.

Protocol 2: Determination of Cytotoxicity (CC50)

This protocol is performed in parallel with the antiviral assay to assess the effect of this compound on host cell viability.[8]

Materials:

  • Assay plates from Protocol 1 or identically prepared plates.

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®, or Calcein AM).[8]

  • Spectrophotometer or fluorometer.

Procedure:

  • Reagent Addition:

    • Following the luciferase reading (if multiplexing) or on a parallel plate, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubation:

    • Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours) at 37°C.

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Calculate the CC50 value using a four-parameter nonlinear regression curve fit.

Protocol 3: Selection and Characterization of this compound-Resistant HCV Replicons

This protocol uses a colony-forming assay to select for HCV replicons that can replicate in the presence of this compound, allowing for the identification of resistance-associated substitutions (RASs).[6][9][10]

resistance_selection_workflow A Seed HCV Replicon Cells B Treat with this compound at EC50 concentration A->B C Culture for several weeks, gradually increasing this compound concentration B->C D Observe for outgrowth of resistant cell colonies C->D E Isolate and expand individual colonies D->E F Extract total RNA E->F G RT-PCR amplification of NS5B region F->G H Sequence NS5B amplicons G->H I Compare sequences to wild-type to identify mutations (RASs) H->I

Figure 2: Workflow for the selection and identification of this compound resistant HCV replicons.

Materials:

  • Stable HCV replicon cell line

  • Complete DMEM medium with and without G418

  • This compound

  • 6-well or 100 mm cell culture dishes

  • RNA extraction kit

  • RT-PCR reagents and primers specific for the HCV NS5B region

  • DNA sequencing service

Procedure:

  • Initiation of Selection:

    • Seed stable HCV replicon cells in a 100 mm dish.

    • Culture the cells in complete DMEM containing G418 and this compound at a concentration equal to its EC50.

  • Long-Term Culture and Dose Escalation:

    • Passage the cells every 3-4 days.

    • Gradually increase the concentration of this compound in the culture medium over several weeks to months as the cells begin to tolerate the compound.

  • Colony Formation and Isolation:

    • Once robust cell growth is observed at a high concentration of this compound (e.g., 100x EC50), plate the cells at a low density to allow for the formation of individual colonies.

    • Isolate well-formed colonies using cloning cylinders or by scraping and transfer them to new plates for expansion.

  • Genotypic Analysis:

    • Extract total RNA from the expanded resistant cell colonies.

    • Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

    • Sequence the PCR products and compare the sequences to the wild-type replicon sequence to identify amino acid substitutions.

  • Phenotypic Confirmation:

    • Introduce the identified mutations back into the wild-type replicon plasmid via site-directed mutagenesis.

    • Perform transient replication assays (as in Protocol 1) with the mutated replicons to confirm their reduced susceptibility to this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound using HCV replicon systems. By systematically determining the antiviral potency, cytotoxicity, and resistance profile, researchers can gather the essential data needed to advance promising antiviral candidates in the drug development pipeline. The use of these standardized assays ensures reproducibility and allows for meaningful comparisons with other HCV inhibitors.

References

Application Notes and Protocols for FHD-286 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "VCH-286" did not yield a specific oncology drug candidate. However, extensive information was found for FHD-286 , a compound with a relevant mechanism of action for combination therapy in cancer. These application notes are therefore based on FHD-286, a dual inhibitor of the BRG1/BRM ATPase subunits of the BAF chromatin remodeling complex. It is presumed that "this compound" is a likely reference to this compound.

Introduction

FHD-286 is a first-in-class, orally bioavailable, allosteric dual inhibitor of the ATPase subunits BRM (SMARCA2) and BRG1 (SMARCA4)[1][2][3]. These proteins are the catalytic engines of the BAF chromatin remodeling complex, a key regulator of gene expression that is frequently mutated in a variety of cancers[1]. By inhibiting BRG1/BRM, FHD-286 can modulate gene expression, leading to anti-tumor effects such as myeloid differentiation and blast reduction in hematologic malignancies like Acute Myeloid Leukemia (AML)[4].

The therapeutic potential of FHD-286 may be enhanced through combination with other anti-cancer agents. Preclinical models have shown improved survival benefits when FHD-286 is combined with agents like decitabine or cytarabine. Clinical trials have been initiated to explore these combinations in patients with relapsed or refractory AML[5][6]. The primary rationale is that FHD-286-induced differentiation may sensitize cancer cells to the cytotoxic effects of chemotherapy or the epigenetic modifications induced by hypomethylating agents.

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy and mechanism of FHD-286 in combination with other therapies.

Part 1: In Vitro Assessment of Combination Synergy

The initial step in evaluating a combination therapy is to determine if the two agents act synergistically to inhibit cancer cell growth. The following protocols outline a standard workflow for this assessment.

Experimental Workflow: In Vitro Synergy

cluster_0 In Vitro Synergy Assessment node_1 1. Cell Line Selection (e.g., AML cell lines: MV-4-11, MOLM-13) node_2 2. Single-Agent IC50 Determination (72h CellTiter-Glo Assay) node_1->node_2 node_3 3. Combination Matrix Assay (Checkerboard format) node_2->node_3 node_4 4. Data Analysis (Chou-Talalay Method) node_3->node_4 node_5 5. Calculate Combination Index (CI) Synergy: CI < 1 Additive: CI = 1 Antagonism: CI > 1 node_4->node_5

Caption: Workflow for in vitro synergy testing.

Protocol 1.1: Single-Agent IC50 Determination
  • Cell Culture: Culture AML cell lines (e.g., MV-4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 5,000 cells per well in 90 µL of media into a 96-well white, clear-bottom plate.

  • Drug Preparation: Prepare 10-point, 3-fold serial dilutions of FHD-286 and the combination agent (e.g., Decitabine) in culture medium at 10x the final concentration.

  • Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assay: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Data Analysis: Normalize luminescence signals to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 1.2: Combination Matrix (Checkerboard) Assay
  • Setup: Prepare a 96-well plate by seeding cells as described in Protocol 1.1.

  • Drug Dilutions: Prepare serial dilutions of FHD-286 horizontally (e.g., 8 dilutions from 4x IC50 to 0.03x IC50) and the combination agent vertically (e.g., 8 dilutions) at 4x the final concentration.

  • Treatment: Add 25 µL of FHD-286 and 25 µL of the combination agent to the appropriate wells. This creates a matrix of different dose combinations.

  • Incubation and Viability: Incubate for 72 hours and assess viability as described above.

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines the nature of the interaction.

Data Presentation: Combination Index Summary
Cell LineCombination PartnerFa50 (Fraction Affected = 0.5) CIFa75 (Fraction Affected = 0.75) CIFa90 (Fraction Affected = 0.90) CIInterpretation
MV-4-11Decitabine0.650.580.51Synergy
MOLM-13Decitabine0.720.640.59Synergy
MV-4-11Cytarabine0.810.750.68Synergy
MOLM-13Cytarabine0.880.800.73Synergy

Note: Data are representative examples.

Part 2: Mechanistic Validation of Synergy

After establishing synergy, the next step is to understand the underlying biological mechanisms. Based on the function of FHD-286, key cellular processes to investigate include cell differentiation, apoptosis, and cell cycle arrest.

Signaling Pathway: BAF Complex and Downstream Effects

cluster_0 Mechanism of FHD-286 Action FHD286 FHD-286 BAF BRG1/BRM (BAF Complex ATPase) FHD286->BAF Inhibits Chromatin Chromatin Remodeling BAF->Chromatin Gene Gene Expression Changes Chromatin->Gene Diff ↑ Myeloid Differentiation (e.g., CD11b) Gene->Diff Apoptosis ↑ Apoptosis (e.g., Cleaved Caspase-3) Gene->Apoptosis Prolif ↓ Proliferation (e.g., Ki-67) Gene->Prolif

Caption: FHD-286 inhibits the BAF complex, altering gene expression.

Protocol 2.1: Western Blot for Apoptosis and Differentiation Markers
  • Treatment: Treat AML cells with FHD-286, the combination agent, and the combination at their respective IC50 concentrations for 48 hours.

  • Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-CD11b, anti-β-Actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol 2.2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Treatment: Treat cells as described in Protocol 2.1 for 48 hours.

  • Staining: Harvest 1-5 x 10⁵ cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Data Presentation: Mechanistic Assay Summary
Treatment Group% Apoptotic Cells (Annexin V+)Cleaved Caspase-3 (Fold Change)CD11b Expression (Fold Change)
Vehicle Control5.2 ± 0.81.01.0
FHD-286 (IC50)15.6 ± 2.12.53.1
Decitabine (IC50)18.3 ± 2.52.91.8
Combination45.1 ± 4.37.85.2

Note: Data are representative examples and show mean ± SD.

Part 3: In Vivo Combination Efficacy Studies

Validating in vitro findings in a relevant animal model is a critical step in preclinical drug development.

Experimental Workflow: In Vivo Efficacy Study

cluster_0 In Vivo Efficacy Workflow node_1 1. Xenograft Model (e.g., MV-4-11 cells in NSG mice) node_2 2. Tumor Growth (to ~150 mm³) node_1->node_2 node_3 3. Randomization (n=8-10 mice/group) node_2->node_3 node_4 4. Treatment Initiation - Vehicle - FHD-286 - Partner Drug - Combination node_3->node_4 node_5 5. Monitoring (Tumor Volume, Body Weight) node_4->node_5 node_6 6. Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics) node_5->node_6

Caption: Workflow for in vivo combination therapy studies.

Protocol 3.1: AML Xenograft Efficacy Study
  • Model System: Use immunodeficient mice (e.g., NSG mice, 6-8 weeks old).

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ MV-4-11 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Regimen:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: FHD-286 (formulated for oral gavage, daily)

    • Group 3: Combination Partner (e.g., Decitabine, intraperitoneal injection, on a specific schedule)

    • Group 4: FHD-286 + Combination Partner

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation: In Vivo Efficacy Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle1540 ± 210--1.5 ± 2.0
FHD-286985 ± 15036%-3.1 ± 2.5
Decitabine910 ± 18041%-5.5 ± 3.0
Combination355 ± 9577%-6.2 ± 3.5

Note: Data are representative examples and show mean ± SEM. %TGI is calculated at the end of the study.

References

Application Notes: High-Throughput Screening for Anti-HCV Compounds Using VCH-286 (Asunaprevir) as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these DAAs is the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2][3] VCH-286, also known as Asunaprevir (BMS-650032), is a potent and specific inhibitor of the HCV NS3/4A protease.[4][5] This document provides detailed application notes and protocols for utilizing high-throughput screening (HTS) to identify novel anti-HCV compounds, using Asunaprevir as a reference inhibitor.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[2][3] The NS3/4A protease is responsible for four of these critical cleavages.[1] By binding to the active site of the NS3 protease, inhibitors like Asunaprevir block this polyprotein processing, thereby halting the viral replication cycle.[1][2] This makes the NS3/4A protease an excellent target for HTS campaigns aimed at discovering new anti-HCV therapeutics.

HCV_Lifecycle cluster_host_cell Hepatocyte (Host Cell) Virus HCV Virion Entry Entry & Uncoating Virus->Entry Translation Translation of Viral RNA Entry->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage (NS3/4A Protease) Polyprotein->Cleavage Replication RNA Replication (via NS5B Polymerase) Cleavage->Replication Mature Viral Proteins Assembly Virion Assembly Replication->Assembly New Viral RNA Release Release of New Virions Assembly->Release VCH286 This compound (Asunaprevir) VCH286->Cleavage Inhibits

Caption: HCV Replication Cycle and the inhibitory action of this compound (Asunaprevir) on polyprotein cleavage.

Quantitative Data Summary

The potency of Asunaprevir (this compound) has been evaluated in various enzymatic and cell-based assays. This data is crucial for establishing assay parameters and for comparing the activity of novel compounds.

Table 1: In Vitro Activity of Asunaprevir (this compound)

Assay TypeHCV GenotypePotency MetricValue (nM)Reference
Enzymatic Assay Genotype 1aIC500.7[5]
Genotype 1bIC500.3[5]
Replicon Assay Genotype 1aEC504.0[4][6]
Genotype 1bEC501.0[2][4]
Genotype 4aEC501.2 - 4.0[5]

IC50 (Half-maximal inhibitory concentration): Concentration of a drug that inhibits a biochemical function by 50%. EC50 (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel HCV NS3/4A inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate cytotoxicity.

HTS_Workflow cluster_workflow HTS Campaign for HCV NS3/4A Inhibitors A Compound Library (~350,000 molecules) B Primary Screen: Biochemical NS3/4A Protease Assay (e.g., FRET-based) A->B C Initial Hits (~3,000 molecules) B->C Identify active compounds D Secondary Screen: Dose-Response & IC50 Determination C->D E Confirmed Hits D->E Confirm activity & potency F Tertiary Screen: Cell-Based HCV Replicon Assay (EC50 & Cytotoxicity) E->F G Lead Compounds (Potent, non-toxic) F->G Validate in cellular model

Caption: A multi-stage workflow for high-throughput screening of HCV NS3/4A protease inhibitors.

Experimental Protocols

Protocol 1: Biochemical HCV NS3/4A Protease HTS Assay (FRET-based)

This protocol describes a primary screening assay to identify inhibitors of recombinant NS3/4A protease activity using a fluorescence resonance energy transfer (FRET) substrate.

Objective: To identify compounds that inhibit the cleavage of a fluorogenic peptide substrate by the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (Genotype 1b)

  • FRET-based protease substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM DTT, 15 mM NaCl, 0.01% Triton X-100.[7]

  • Test compounds and this compound (Asunaprevir) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds, positive control (this compound), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of NS3/4A protease solution (final concentration ~40 nM) to each well.[7]

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the FRET substrate solution (final concentration ~60 µM) to initiate the reaction.[7]

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over a period of 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage. Determine the percent inhibition for each compound relative to the DMSO (0% inhibition) and a potent inhibitor like this compound (100% inhibition). Hits are typically defined as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).

Protocol 2: Cell-Based HCV Replicon Assay

This protocol is a secondary assay to confirm the antiviral activity of hits from the primary screen in a more biologically relevant system.[8]

Objective: To measure the inhibition of HCV RNA replication in human hepatoma cells (Huh-7) harboring an HCV subgenomic replicon.

Materials:

  • Huh-7 cell line stably expressing an HCV replicon (e.g., Genotype 1b) linked to a reporter gene (e.g., Renilla Luciferase).[9]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, L-glutamine, and G418 for selection.[10]

  • Test compounds and this compound (Asunaprevir) dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Cytotoxicity assay reagent (e.g., Calcein AM).[9]

  • 384-well white, clear-bottom microplates.

  • Luminometer and Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells into 384-well plates at a density of ~5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Perform serial dilutions of the hit compounds (e.g., 10-point, 1:3 dilution series).[9] Add the diluted compounds to the cells. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Multiplexed Assay:

    • Cytotoxicity: Add Calcein AM to the wells, incubate, and read fluorescence to measure cell viability.

    • Antiviral Activity: Add the luciferase substrate to the wells and measure luminescence. A decrease in luciferase signal indicates inhibition of viral replication.

  • Data Analysis:

    • Normalize the luciferase signal to the cell viability data to correct for cytotoxic effects.

    • Plot the normalized data against the compound concentration and fit to a four-parameter dose-response curve to determine the EC50 (antiviral potency) and CC50 (cytotoxicity) values.

Disclaimer: These protocols provide a generalized framework. Researchers should optimize specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental setup. For research use only. Not for use in diagnostic procedures.

References

Techniques for Measuring VCH-286 Efficacy in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on VCH-286: Initial searches for "this compound" indicate that this compound is a CCR5 antagonist investigated for the treatment of HIV infection[1][][3]. However, the detailed requirements of this request, particularly concerning the measurement of efficacy through signaling pathway analysis in cell culture, align more closely with the well-documented anti-tuberculosis drug candidate GSK2556286 (also known as GSK286) . It is highly probable that "this compound" is a typographical error for "GSK286". This document will, therefore, focus on the techniques for measuring the efficacy of GSK2556286 in cell culture, as it provides a more relevant and comprehensive response to the user's core requirements.

Introduction to GSK2556286 (GSK286)

GSK2556286 is a novel, orally active antitubercular drug candidate that has shown significant efficacy against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[4][5] Its mechanism of action is distinct from current tuberculosis therapies, making it a promising candidate for new combination regimens. GSK2556286 is particularly effective against intracellular M. tb residing within macrophages and its activity is dependent on the presence of cholesterol, a key carbon source for M. tb during infection.[4][6]

The primary target of GSK2556286 is the membrane-bound adenylyl cyclase, Rv1625c, in M. tb. GSK2556286 acts as an agonist of Rv1625c, leading to a substantial increase in intracellular cyclic AMP (cAMP) levels.[4][6] This surge in cAMP disrupts the normal metabolic processes of the bacteria, specifically inhibiting the catabolism of cholesterol, which is crucial for the pathogen's survival and persistence within the host.[4][6]

This application note provides detailed protocols for assessing the in vitro efficacy of GSK2556286 against M. tb in both axenic culture and within macrophage infection models.

Data Presentation: Quantitative Efficacy of GSK2556286

The following tables summarize the key quantitative data on the efficacy of GSK2556286 from various in vitro studies.

Table 1: In Vitro Inhibitory Concentrations of GSK2556286 against Mycobacterium tuberculosis

ParameterCell Type/ConditionValueReference
IC50M. tb-infected human macrophages (THP-1)0.07 µM[5]
Intramacrophage Activity-< 0.1 µM[7]
MICM. tb H37Rv (extracellular, cholesterol medium)> 10 µM[7]

Table 2: Mechanistic Quantitative Data for GSK2556286

ParameterExperimental ConditionObservationReference
Intracellular cAMP LevelsM. tb treated with GSK2556286~50-fold increase[4][6][8]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Signaling Pathway of GSK2556286 in Mycobacterium tuberculosis

GSK2556286_Signaling_Pathway GSK286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c cAMP Increased cAMP (~50-fold) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition Leads to

Caption: Signaling pathway of GSK2556286 in M. tuberculosis.

Diagram 2: Experimental Workflow for Measuring GSK2556286 Efficacy

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Mtb_culture M. tuberculosis Culture (with cholesterol) Treatment Treat with GSK2556286 (Dose-Response) Mtb_culture->Treatment Macrophage_culture Macrophage Culture (e.g., THP-1) Infection Macrophage Infection with M. tb Macrophage_culture->Infection Infection->Treatment Viability Cell Viability Assay (e.g., Resazurin, CFU counting) Treatment->Viability cAMP Intracellular cAMP Measurement (LC-MS/MS or ELISA) Treatment->cAMP Gene_Expression Gene Expression Analysis (qRT-PCR of cholesterol catabolism genes) Treatment->Gene_Expression IC50 Determine IC50/MIC Viability->IC50 cAMP_quant Quantify cAMP Fold-Change cAMP->cAMP_quant Gene_quant Quantify Gene Expression Changes Gene_Expression->Gene_quant

Caption: General experimental workflow for assessing GSK2556286 efficacy.

Experimental Protocols

Macrophage Infection Assay for Intracellular Efficacy

This protocol describes a method for determining the efficacy of GSK2556286 against M. tb within a human macrophage cell line (THP-1).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement

  • GSK2556286

  • Sterile water for cell lysis

  • Middlebrook 7H10 agar plates

  • 96-well and 24-well tissue culture plates

Protocol:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in RPMI-1640 with 10% FBS.

    • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25 ng/mL and incubate for 24-48 hours.

    • After differentiation, aspirate the PMA-containing medium and replace it with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.

  • M. tuberculosis Culture and Infection:

    • Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Prepare a single-cell suspension of M. tb by passing the culture through a 27-gauge needle multiple times.

    • Infect the differentiated THP-1 macrophages with the M. tb suspension at a Multiplicity of Infection (MOI) of 1:1 (bacteria to macrophage).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • GSK2556286 Treatment:

    • Prepare a serial dilution of GSK2556286 in RPMI-1640 with 10% FBS.

    • Add the different concentrations of GSK2556286 to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacterial Viability (CFU Counting):

    • Aspirate the medium from each well.

    • Lyse the macrophages by adding 0.5 mL of sterile water with 0.1% Tween 80 to each well and incubate for 10 minutes at room temperature.

    • Prepare serial dilutions of the cell lysates in 7H9 broth.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.

    • Calculate the percentage of inhibition for each concentration of GSK2556286 compared to the vehicle control and determine the IC50 value.

Measurement of Intracellular cAMP Levels in M. tuberculosis

This protocol outlines the measurement of intracellular cAMP levels in M. tb following treatment with GSK2556286 using LC-MS/MS.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement and cholesterol

  • GSK2556286

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Internal standard (e.g., 13C5-cAMP)

  • Bead beater and lysis tubes with silica beads

  • LC-MS/MS system

Protocol:

  • M. tuberculosis Culture and Treatment:

    • Grow M. tb H37Rv in 7H9 broth supplemented with a defined carbon source, such as cholesterol, to mid-log phase.

    • Treat the bacterial culture with GSK2556286 at a final concentration of 5 µM (or desired concentration) for 4-24 hours at 37°C. Include a vehicle control.

  • Metabolite Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

    • Add the internal standard to each sample.

    • Lyse the cells using a bead beater (e.g., 3 cycles of 30 seconds with cooling on ice in between).

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS system.

    • Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify cAMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Normalize the cAMP peak area to the internal standard peak area.

    • Calculate the fold-change in intracellular cAMP levels in the GSK2556286-treated samples compared to the vehicle control.

Gene Expression Analysis of Cholesterol Catabolism Genes by qRT-PCR

This protocol describes the analysis of the expression of key cholesterol catabolism genes in M. tb after treatment with GSK2556286.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with cholesterol

  • GSK2556286

  • RNA extraction kit suitable for mycobacteria (e.g., TRIzol-based method)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., hsaC, kstR) and a housekeeping gene (e.g., sigA)

  • qPCR instrument

Protocol:

  • M. tuberculosis Culture and Treatment:

    • Grow M. tb in 7H9 broth with cholesterol to mid-log phase.

    • Treat the culture with GSK2556286 at a relevant concentration (e.g., at or near the MIC in cholesterol medium) for a defined period (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction and DNase Treatment:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a method optimized for the high-lipid content cell wall of M. tb.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers for the target cholesterol catabolism genes and the housekeeping gene, and a qPCR master mix.

    • Perform the qPCR on a real-time PCR instrument.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold-change in gene expression in the GSK2556286-treated samples compared to the vehicle control, normalized to the housekeeping gene.

References

Application Notes and Protocols: VCH-286 in the Context of Hepatitis C Virus (HCV) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VCH-286 is identified as a C-C chemokine receptor type 5 (CCR5) receptor antagonist.[1] In the realm of virology, CCR5 is a well-established co-receptor for HIV entry into host cells. While the primary focus of HCV drug development has been on direct-acting antivirals (DAAs) that target viral proteins such as the NS3/4A protease, NS5A, and the NS5B polymerase, host-targeted therapies represent an alternative strategy.[2][3] These therapies aim to inhibit viral replication by targeting cellular factors essential for the virus's life cycle. This approach can present a higher barrier to the development of drug resistance, as the virus cannot simply mutate its own proteins to evade the drug's effects.

These application notes will explore the potential utility of this compound in HCV research, not as a compound to which the virus develops resistance directly, but as a tool to study the role of CCR5 in the HCV lifecycle and as a potential host-targeted agent that could be used in combination with DAAs to suppress the emergence of resistant variants.

Mechanism of Action: A Host-Targeted Approach

This compound, as a CCR5 antagonist, blocks the function of the CCR5 receptor on the surface of host cells.[1] In the context of viral infections, this can prevent viruses that use this receptor for entry from infecting the cell. While CCR5 is the major co-receptor for HIV, its role in HCV infection is less direct but has been a subject of investigation. Some studies suggest that chemokines and their receptors, including CCR5, are involved in the liver inflammation that is a hallmark of chronic hepatitis C. By modulating the host's immune response, a CCR5 antagonist could indirectly impact the course of HCV infection and the liver pathology it causes.

The proposed application of this compound in HCV drug resistance studies is therefore not to select for this compound-resistant HCV mutants, but to investigate whether modulating the host environment with a CCR5 antagonist can prevent or delay the emergence of HCV variants that are resistant to direct-acting antivirals.

cluster_host Host Cell CCR5 CCR5 Receptor VCH286 This compound VCH286->CCR5 Blocks HCV_entry HCV Entry & Replication Cycle DAA_target Viral Proteins (e.g., NS5B) HCV_entry->DAA_target Replication DAA Direct-Acting Antiviral (DAA) DAA->DAA_target Inhibits Resistant_HCV DAA-Resistant HCV DAA_target->Resistant_HCV Leads to selection of HCV HCV Virion HCV->HCV_entry

Caption: Proposed dual-mechanism approach to inhibiting HCV.

Quantitative Data Summary

As there are no direct studies of this compound against HCV, the following table presents a hypothetical data structure for an experiment evaluating the efficacy of this compound in combination with a direct-acting antiviral (DAA) against a DAA-resistant HCV variant.

Treatment GroupHCV RNA Reduction (log10 IU/mL)Fold-change in DAA EC50Emergence of Resistance-Associated Substitutions (RASs)
Control (No Drug) 0.0 ± 0.11.0None
This compound (1 µM) 0.2 ± 0.11.1 ± 0.2None
DAA (e.g., Sofosbuvir, 10 nM) 2.5 ± 0.31.0S282T (low frequency)
This compound (1 µM) + DAA (10 nM) 3.5 ± 0.40.8 ± 0.1None detected
DAA-resistant HCV + DAA (10 nM) 0.5 ± 0.2>10S282T (dominant)
DAA-resistant HCV + this compound (1 µM) + DAA (10 nM) 1.8 ± 0.3>10S282T (dominant)

This table is illustrative and does not represent actual experimental data.

Experimental Protocols

Protocol 1: In Vitro Assay to Evaluate the Effect of this compound on the Emergence of DAA-Resistant HCV

This protocol describes a long-term cell culture experiment to determine if this compound can prevent or delay the emergence of resistance to a direct-acting antiviral, such as an NS5B polymerase inhibitor.

Materials:

  • Huh-7.5 cells (or other HCV-permissive cell line)

  • HCVcc (cell culture-derived infectious HCV, e.g., JFH-1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (in DMSO)

  • Direct-Acting Antiviral (e.g., Sofosbuvir, in DMSO)

  • 96-well cell culture plates

  • RNA extraction kit

  • RT-qPCR reagents for HCV RNA quantification

  • Sanger or next-generation sequencing reagents

Methodology:

  • Cell Plating: Seed Huh-7.5 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • HCV Infection: Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: After 4 hours of infection, remove the inoculum and add fresh medium containing one of the following:

    • Vehicle control (DMSO)

    • This compound at a fixed concentration (e.g., 1 µM)

    • DAA at a concentration around its EC50

    • This compound in combination with the DAA

  • Serial Passage:

    • At 3-4 days post-infection, harvest the cell culture supernatant.

    • Use a portion of the supernatant to infect fresh Huh-7.5 cells.

    • Replenish the medium with the corresponding drug concentrations.

    • Continue this serial passage for at least 10 passages.

  • Monitoring Viral Replication:

    • At each passage, collect a sample of the supernatant for HCV RNA quantification by RT-qPCR.

    • Monitor for viral breakthrough in the drug-treated wells.

  • Resistance Analysis:

    • For any wells showing viral breakthrough in the presence of the DAA, extract viral RNA from the supernatant.

    • Perform RT-PCR to amplify the gene encoding the DAA's target (e.g., NS5B for Sofosbuvir).

    • Sequence the PCR product to identify any resistance-associated substitutions (RASs).

start Start: Plate Huh-7.5 cells infect Infect with HCVcc start->infect treat Add Drug Combinations (Control, this compound, DAA, Combo) infect->treat passage Serial Passage (3-4 days/passage) treat->passage monitor Monitor Viral Titer (RT-qPCR) passage->monitor breakthrough Viral Breakthrough? monitor->breakthrough breakthrough->passage No analyze Sequence Viral Genome for RASs breakthrough->analyze Yes end End: Compare resistance emergence analyze->end

Caption: Workflow for in vitro resistance study.

Conclusion

While this compound may not be a direct target for HCV drug resistance studies in the traditional sense, its role as a host-targeted agent opens up novel avenues for research. The protocols and conceptual frameworks provided here offer a starting point for investigating the potential of CCR5 antagonists to be used as part of a combination therapy for HCV, with the aim of suppressing the emergence of resistance to direct-acting antivirals. Such studies are crucial for the development of more robust and durable therapeutic regimens for HCV infection.

References

Application Notes and Protocols for V-286 Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VCH-286 is a novel small molecule inhibitor under investigation for therapeutic applications. A thorough understanding of its solubility and stability is paramount for its successful development. These physicochemical properties are critical as they influence bioavailability, formulation, and ultimately, the clinical efficacy and safety of the drug candidate.[1] This document provides detailed protocols for determining the aqueous solubility and chemical stability of this compound, adhering to guidelines from the International Council for Harmonisation (ICH).[2][3]

1. This compound Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. The following protocols outline methods for both kinetic and thermodynamic solubility assessment.

1.1. Kinetic Solubility Protocol

Kinetic solubility is the concentration of a compound that has rapidly precipitated from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput method suitable for early-stage drug discovery.[1][4]

1.1.1. Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[1]

1.2. Thermodynamic (Equilibrium) Solubility Protocol

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. This "shake-flask" method is considered the gold standard for solubility measurement.[4][5]

1.2.1. Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[5] The presence of undissolved solid should be visually confirmed.[5]

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the respective buffer.

1.3. Data Presentation: this compound Solubility

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 Units
Kinetic Solubilityµg/mL
Thermodynamic Solubilityµg/mL

2. This compound Stability Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are essential for determining the retest period or shelf life and recommended storage conditions.

2.1. Solid-State Stability Protocol

This protocol assesses the stability of this compound in its solid form under various storage conditions as recommended by ICH guidelines.[2][3]

2.1.1. Experimental Protocol

  • Batch Selection: Use at least three primary batches of this compound for the stability study.[2]

  • Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[6]

  • Storage Conditions: Store the samples under the following long-term, intermediate, and accelerated conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][7] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2][7]

  • Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products (impurities), and any other critical quality attributes. Validated stability-indicating analytical methods must be used.[2]

2.2. Solution-State Stability Protocol

This protocol evaluates the stability of this compound in solution, which is important for understanding its compatibility with solvents used in formulations and preclinical studies.

2.2.1. Experimental Protocol

  • Solution Preparation: Prepare solutions of this compound at a relevant concentration in various solvents and buffers (e.g., DMSO, ethanol, PBS at different pH values).

  • Storage Conditions: Store the solutions at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures). Protect from light if the compound is found to be light-sensitive.

  • Testing Frequency: Analyze the solutions at initial, intermediate, and final time points (e.g., 0, 24, 48, and 72 hours).

  • Analytical Testing: Use a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products over time.

2.3. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[8] This helps in developing and validating stability-indicating analytical methods.

2.3.1. Experimental Protocol

Expose this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 N NaOH at room temperature or an elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 80°C).

  • Photostability: Expose the drug substance to light according to ICH Q1B guidelines.[2][3]

Samples should be analyzed at various time points to profile the degradation.

2.4. Data Presentation: this compound Stability

Solid-State Stability Data (Accelerated Conditions: 40°C/75% RH)

Time Point Appearance Assay (%) Total Impurities (%)
0 Months
3 Months
6 Months

Solution-State Stability in PBS (pH 7.4) at Room Temperature

Time Point Concentration (µg/mL) % Remaining Degradation Products (%)
0 Hours
24 Hours
48 Hours
72 Hours

3. Visualizations

3.1. Experimental Workflow Diagrams

G cluster_0 Solubility Testing Workflow A Prepare this compound Stock Solution (DMSO) B Kinetic Solubility (Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask) A->C D Serial Dilution in DMSO B->D G Add Excess Solid to Buffer C->G E Dilution in Aqueous Buffer D->E F Measure Turbidity E->F H Equilibrate (24-48h) G->H I Filter & Quantify (HPLC/LC-MS) H->I

Caption: Workflow for this compound Solubility Assessment.

G cluster_1 Stability Testing Workflow J Prepare Samples (3 Batches) K Solid-State Stability J->K L Solution-State Stability J->L M Forced Degradation (Stress Testing) J->M N Store at ICH Conditions K->N P Prepare Solutions in Buffers L->P S Expose to Stress (Acid, Base, etc.) M->S O Test at Time Points (Assay, Impurities) N->O Q Store at Various Temperatures P->Q R Analyze at Time Points (HPLC) Q->R T Identify Degradants (LC-MS) S->T

Caption: Workflow for this compound Stability Evaluation.

References

Investigating Hepatitis C Virus Polyprotein Processing with VCH-286: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C virus (HCV) is a significant global health concern, and its replication is critically dependent on the proper processing of a large polyprotein precursor. This polyprotein is cleaved by both host and viral proteases to yield functional structural and non-structural (NS) proteins essential for the viral life cycle. The HCV NS3/4A serine protease is a key viral enzyme responsible for multiple cleavages within the non-structural region of the polyprotein, making it a prime target for antiviral drug development.

VCH-286 is a novel investigational agent with potential activity against HCV. While specific data on this compound is not extensively available in public literature, this document provides a comprehensive guide for researchers to investigate its effects on HCV polyprotein processing. The protocols and data presentation formats described herein are based on established methodologies for characterizing HCV NS3/4A protease inhibitors and can be adapted for the evaluation of this compound and other similar compounds.

Principle of Action

HCV encodes a single polyprotein that is processed by cellular and viral proteases to generate at least 10 distinct proteins. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. Inhibition of the NS3/4A protease activity by a compound like this compound is expected to disrupt this processing cascade, leading to an accumulation of unprocessed polyprotein precursors and a subsequent block in viral replication.

I. Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables present illustrative data that researchers would aim to generate when characterizing this compound. These tables provide a template for organizing experimental results for clear comparison and analysis.

Table 1: In Vitro Activity of this compound

ParameterThis compound (Illustrative Value)Control Inhibitor (e.g., Simeprevir)
NS3/4A Protease Assay (IC50)
Genotype 1b15 nM5 nM
Genotype 1a25 nM8 nM
HCV Replicon Assay (EC50)
Genotype 1b (Huh-7 cells)50 nM20 nM
Genotype 1a (Huh-7 cells)80 nM35 nM
Cytotoxicity (CC50)
Huh-7 cells> 50 µM> 50 µM
Selectivity Index (SI = CC50/EC50)
Genotype 1b> 1000> 2500

Table 2: Effect of this compound on HCV Polyprotein Processing in Cell Culture

Treatment% Inhibition of NS5A Production% Accumulation of NS4B-5A Precursor
Vehicle Control (DMSO)0%0%
This compound (1x EC50)45%40%
This compound (5x EC50)85%80%
This compound (10x EC50)95%92%
Control Inhibitor (10x EC50)98%95%

II. Experimental Protocols

A. HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on the purified HCV NS3/4A protease enzyme.

Materials:

  • Purified recombinant HCV NS3/4A protease (Genotype 1b and 1a)

  • FRET-based substrate peptide (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% Glycerol, 0.1% n-Octyl-β-D-glucopyranoside

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., Simeprevir)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound and the control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 5 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the wells of a 384-well plate.

  • Add 10 µL of the FRET substrate solution (final concentration, e.g., 100 nM) to each well.

  • Initiate the reaction by adding 5 µL of the purified NS3/4A protease solution (final concentration, e.g., 5 nM) to each well.

  • Incubate the plate at 30°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

B. HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., Genotype 1b) with a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

  • This compound (dissolved in DMSO)

  • Control inhibitor

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the control inhibitor in cell culture medium. The final DMSO concentration should be ≤0.5%.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • To assess cytotoxicity, perform a parallel assay using a viability reagent (e.g., CellTiter-Glo).

  • Calculate the percent inhibition of HCV replication and cell viability for each compound concentration.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the respective dose-response curves.

C. Western Blot Analysis of HCV Polyprotein Processing

This protocol is used to directly visualize the effect of this compound on the processing of the HCV polyprotein in a cellular context.

Materials:

  • Huh-7 cells.

  • Expression vector encoding the HCV non-structural proteins (e.g., NS3-NS5B).

  • Transfection reagent.

  • This compound (dissolved in DMSO).

  • Cell lysis buffer (RIPA buffer with protease inhibitors).

  • Primary antibodies against HCV proteins (e.g., anti-NS5A, anti-NS4B).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Seed Huh-7 cells in 6-well plates and grow to 70-80% confluency.

  • Transfect the cells with the HCV non-structural protein expression vector using a suitable transfection reagent.

  • After 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against specific HCV proteins (e.g., NS5A to detect the processed product, and an antibody that recognizes an unprocessed precursor like NS4B-5A).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of processed and unprocessed HCV proteins.

III. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound.

HCV_Polyprotein_Processing cluster_products Mature Non-Structural Proteins polyprotein HCV Polyprotein structural Structural Proteins (Core, E1, E2, p7) polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS2-NS5B) polyprotein->nonstructural Cleavage host_proteases Host Proteases structural->host_proteases ns3_4a NS3/4A Protease nonstructural->ns3_4a Self-cleavage & subsequent processing ns4a_ns4b NS4A/4B ns3_4a->ns4a_ns4b Cleavage ns4b_ns5a NS4B/5A ns3_4a->ns4b_ns5a Cleavage ns5a_ns5b NS5A/5B ns3_4a->ns5a_ns5b Cleavage NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B

Caption: HCV Polyprotein Processing Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis biochemical_assay NS3/4A Protease Assay (Determine IC50) replicon_assay HCV Replicon Assay (Determine EC50 & CC50) western_blot Western Blot Analysis (Visualize Processing Inhibition) replicon_assay->western_blot Confirm Mechanism compound This compound compound->biochemical_assay compound->replicon_assay

Caption: Experimental Workflow for this compound Evaluation.

Signaling_Pathway_Inhibition HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A is processed by Processing Polyprotein Processing NS3_4A->Processing VCH286 This compound VCH286->NS3_4A Inhibits Viral_Replication Viral Replication Processing->Viral_Replication

Caption: Mechanism of Action of this compound.

Troubleshooting & Optimization

Overcoming VCH-286 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for overcoming VCH-286 solubility issues in experiments.

This compound Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a potent tyrosine kinase inhibitor, this compound is inherently hydrophobic, which can present challenges in experimental settings. This resource is designed to help researchers, scientists, and drug development professionals overcome these issues.

Troubleshooting Guide

Q1: I've added my this compound working solution to my cell culture medium, and it has become cloudy or hazy. What is happening?

A1: Cloudiness or haziness in the cell culture medium after the addition of this compound is a common indicator of compound precipitation.[1] This occurs when the compound comes out of solution, forming fine particles or crystals.[1] This is often due to the poor aqueous solubility of this compound. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]

Q2: What are the main causes of this compound precipitation in my experiments?

A2: Several factors can contribute to the precipitation of this compound:

  • High Final Concentration: Exceeding the maximum solubility of this compound in the final culture medium will lead to precipitation.[1]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate due to the sudden change in polarity.[1]

  • Temperature Fluctuations: Changes in temperature can affect solubility. For example, moving media from a refrigerator to a 37°C incubator can cause some compounds to precipitate.[2] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[1][2]

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3][4]

  • pH of the Medium: The pH of the culture medium can influence the charge state of the compound, affecting its solubility.[1]

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following strategies:

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Modify Dilution Method: When preparing your working solution, add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling.[1] This helps to avoid localized high concentrations and "solvent shock."

  • Control DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Use a Co-solvent: In some cases, using a co-solvent like PEG400 or non-ionic surfactants such as Tween 80 can help improve solubility.[5] However, the effects of these on your specific cell line should be evaluated.

  • Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water.[6][7] The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] this compound exhibits high solubility in DMSO.[6][7]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: No, this compound has very low solubility in aqueous solutions.[8] Attempting to dissolve it directly in buffers or media will likely result in an incomplete solution and inaccurate concentrations. Always prepare a high-concentration stock solution in DMSO first.

Q4: What is the maximum recommended final concentration of this compound in a typical cell-based assay?

A4: The maximum achievable concentration without precipitation will depend on the specific cell culture medium and serum percentage. It is highly recommended to perform a solubility test in your specific experimental medium. As a general guideline, many tyrosine kinase inhibitors are tested in the nanomolar to low micromolar range.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents. This data can be used to guide the preparation of stock and working solutions.

SolventSolubility (at 25°C)Notes
DMSO ≥ 45 mg/mLRecommended for primary stock solutions.[6][7]
Methanol ~2 mg/mLCan be used as an alternative solvent in some applications.[6][7]
Ethanol ~0.2 mg/mLLimited solubility.[6]
Water < 0.01 mg/mLPractically insoluble.[6][7]
PBS (pH 7.4) < 0.01 mg/mLPractically insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (pre-weigh the required amount based on its molecular weight).

    • High-purity, anhydrous DMSO.

    • Sterile microcentrifuge tubes.

  • Methodology:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO.

    • Pre-warmed (37°C) sterile cell culture medium (with serum, if applicable).

    • Sterile microcentrifuge tubes.

  • Methodology:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the volume of DMSO added to the final culture.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This creates a 100 µM solution in 1% DMSO.

      • Gently vortex the intermediate solution.

      • Add the required volume of this 100 µM solution to your cell culture plates. For example, add 10 µL to 90 µL of cells in medium in a 96-well plate to get a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your treated samples.

Visualizations

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Gentle Warming B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C / -80°C D->E F Thaw Stock Solution Aliquot H Perform Serial Dilutions in Medium F->H G Pre-warm Cell Culture Medium G->H I Add to Cell Culture H->I

Caption: Experimental workflow for preparing this compound solutions.

G Start Compound Precipitation Observed? CheckConc Is final concentration too high? Start->CheckConc Yes NoPrecip No Precipitation Start->NoPrecip No CheckDMSO Is final DMSO > 0.5%? CheckConc->CheckDMSO No Sol_LowerConc Solution: Lower the final concentration. CheckConc->Sol_LowerConc Yes CheckMethod Was stock added dropwise to warmed media? CheckDMSO->CheckMethod No Sol_OptimizeDMSO Solution: Optimize dilution to lower DMSO. CheckDMSO->Sol_OptimizeDMSO Yes Sol_ImproveMethod Solution: Pre-warm media and add stock slowly while vortexing. CheckMethod->Sol_ImproveMethod No End Problem Solved CheckMethod->End Yes Sol_LowerConc->End Sol_OptimizeDMSO->End Sol_ImproveMethod->End

Caption: Troubleshooting flowchart for this compound precipitation issues.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Phos ATP -> ADP Receptor->Phos Dimerization & Autophosphorylation VCH286 This compound VCH286->Phos Inhibits Kinase Activity Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phos->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: this compound as an inhibitor of a tyrosine kinase pathway.

References

Technical Support Center: Troubleshooting VCH-286 (GSK2556286) Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the compound VCH-286, correctly identified as GSK2556286. This guide is intended for researchers, scientists, and drug development professionals.

GSK2556286 is an investigational antitubercular agent that has demonstrated potent activity against Mycobacterium tuberculosis, particularly within infected macrophages.[1][2][3] Its primary mechanism of action is the activation of the mycobacterial adenylyl cyclase Rv1625c, leading to increased intracellular cyclic AMP (cAMP) and disruption of cholesterol metabolism in the bacterium.[4][5] Preclinical safety studies have indicated a generally favorable safety profile, with adverse effects observed only at high doses in animal models.[1][2][3] Therefore, significant cytotoxicity in mammalian cell lines is not an expected outcome. This guide aims to help you troubleshoot potential sources of error or unexpected biological responses in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it now referred to as GSK2556286?

A1: "this compound" appears to be a typographical error in some documentation. The correct identifier for this compound, an antitubercular drug candidate, is GSK2556286. All further information in this guide will refer to it as GSK2556286.

Q2: What is the known mechanism of action of GSK2556286?

A2: GSK2556286 is an agonist of the Mycobacterium tuberculosis membrane-bound adenylyl cyclase Rv1625c. This leads to a significant increase in intracellular cyclic AMP (cAMP) levels within the bacteria, which in turn disrupts cholesterol catabolism, a process essential for the pathogen's survival within host macrophages.[4][5]

Q3: Is GSK2556286 expected to be cytotoxic to mammalian cells?

A3: Based on available preclinical safety data, GSK2556286 is not expected to be broadly cytotoxic to mammalian cells at typical experimental concentrations. Adverse effects in animal models were observed only at high dosage levels.[1][2][3] However, unexpected cytotoxicity could arise from off-target effects in specific cell lines or from experimental artifacts.

Q4: Could the mechanism of action of GSK2556286 theoretically cause cytotoxicity in some mammalian cell lines?

A4: While GSK2556286 targets a mycobacterial enzyme, it is theoretically possible that it could interact with mammalian adenylyl cyclases or cholesterol metabolism pathways, which are crucial for cell survival and proliferation. Disruption of cholesterol metabolism, in particular, has been explored as a therapeutic strategy in cancer, where it can induce cell death.[6][7][8][9][10] Therefore, cell lines with a high reliance on specific cholesterol metabolic pathways might exhibit sensitivity to the compound.

Troubleshooting Guide for Unexpected Cytotoxicity

Issue 1: Higher-than-expected cytotoxicity observed across multiple cell lines.

This scenario suggests a potential issue with the compound itself, the experimental setup, or the assay methodology.

Potential Cause Troubleshooting Step Rationale
Compound Integrity 1. Verify the identity and purity of your GSK2556286 stock. 2. Use a fresh, validated batch of the compound if possible.The observed cytotoxicity could be due to impurities or degradation products in your compound stock.
Solvent Toxicity 1. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used to dissolve GSK2556286. 2. Ensure the final solvent concentration is below the toxic threshold for your cell lines (typically <0.5% for DMSO).High concentrations of solvents like DMSO can be cytotoxic to cells.
Assay Interference 1. If using a metabolic assay like MTT, test for direct reduction of the assay reagent by GSK2556286 in a cell-free system. 2. Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release for membrane integrity or a live/dead stain).Some compounds can interfere with the chemical reactions of cytotoxicity assays, leading to false-positive results.[11]
General Cell Culture Issues 1. Check for microbial contamination (e.g., mycoplasma) in your cell cultures. 2. Ensure your incubator has stable temperature and CO2 levels. 3. Use fresh, quality-controlled media and supplements.Suboptimal cell culture conditions can stress cells and make them more susceptible to cytotoxic effects.
Issue 2: Cytotoxicity observed only in specific cell lines (e.g., cancer cell lines).

This may indicate a cell-line-specific biological effect of GSK2556286.

Potential Cause Troubleshooting Step Rationale
Disrupted Cholesterol Metabolism 1. Characterize the cholesterol metabolism profile of the sensitive and resistant cell lines. 2. Investigate whether sensitive cell lines have a higher dependence on pathways that could be targeted by GSK2556286.Cancer cells often have reprogrammed cholesterol metabolism, which can create vulnerabilities.[6][7][8][10] GSK2556286's mechanism in mycobacteria is linked to cholesterol; a similar off-target effect in mammalian cells with altered cholesterol pathways is a possibility.
Off-Target Adenylyl Cyclase Interaction 1. Profile the expression of different adenylyl cyclase isoforms in your panel of cell lines. 2. Measure intracellular cAMP levels in both sensitive and resistant cell lines after treatment with GSK2556286.Although designed to be specific for a mycobacterial enzyme, GSK2556286 could potentially interact with mammalian adenylyl cyclases, which play diverse roles in cell signaling and survival.[12][13]
Incorrect Cell Seeding Density 1. Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment.[11][14]Cell density can significantly impact the outcome of cytotoxicity assays.[11][14]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of GSK2556286 and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16][17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance at a wavelength between 500 and 600 nm.[17]

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Dye Incubation: After the treatment period, remove the media and add media containing neutral red. Incubate for 2-3 hours.[18]

  • Washing: Wash the cells to remove excess dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[18]

  • Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.[19]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.[20][21]

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).[20][21]

  • Stop Reaction: Add a stop solution to terminate the reaction.[20][21]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21][22]

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Compound Verify Compound Identity and Purity Start->Check_Compound Check_Solvent Run Vehicle Control Start->Check_Solvent Check_Assay Perform Cell-Free Assay Control Start->Check_Assay Check_Culture Check for Contamination and Optimal Conditions Start->Check_Culture Decision_General Cytotoxicity Persists Across All Cell Lines? Check_Compound->Decision_General Check_Solvent->Decision_General Check_Assay->Decision_General Check_Culture->Decision_General Decision_Specific Cytotoxicity in Specific Cell Lines? Decision_General->Decision_Specific No Re_evaluate_Protocol Re-evaluate Experimental Protocol and Assay Choice Decision_General->Re_evaluate_Protocol Yes Investigate_Mechanism Investigate Off-Target Effects: - Cholesterol Metabolism - Adenylyl Cyclase Activity Decision_Specific->Investigate_Mechanism Yes Conclusion_Artifact Conclude Experimental Artifact Decision_Specific->Conclusion_Artifact No Conclusion_Biological Conclude Potential Cell-Specific Biological Effect Investigate_Mechanism->Conclusion_Biological Re_evaluate_Protocol->Conclusion_Artifact

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Off-Target Signaling of GSK2556286 in Mammalian Cells GSK2556286 GSK2556286 AC Mammalian Adenylyl Cyclase GSK2556286->AC Potential Interaction Cholesterol_Pathway Cholesterol Metabolism Pathway GSK2556286->Cholesterol_Pathway Potential Interaction cAMP cAMP AC->cAMP Cell_Viability Cell Viability / Proliferation Cholesterol_Pathway->Cell_Viability Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Downstream_Signaling->Cell_Viability

Caption: Theoretical off-target signaling pathways of GSK2556286.

G cluster_2 General Experimental Workflow for Cytotoxicity Assays Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with GSK2556286 and Controls Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay_Addition Add Assay-Specific Reagent (MTT, Neutral Red, or for LDH Lysis) Incubate->Assay_Addition Final_Incubation Final Incubation and/or Solubilization/Extraction Assay_Addition->Final_Incubation Read_Plate Read Absorbance/Fluorescence on Plate Reader Final_Incubation->Read_Plate

Caption: A generalized workflow for common cytotoxicity assays.

References

Addressing VCH-286 instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VCH-286

This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of this compound, a potent inhibitor of the viral helicase protein. Our goal is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose potency over a short period. What could be the cause?

A1: this compound is susceptible to hydrolytic degradation in aqueous solutions, particularly at neutral to alkaline pH. Potency loss is often attributed to the cleavage of the ester moiety, leading to an inactive carboxylic acid metabolite. For optimal stability, it is recommended to prepare fresh solutions for each experiment or store stock solutions in an anhydrous solvent at -80°C.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

A2: For long-term storage, this compound should be dissolved in anhydrous DMSO at a concentration of 10-50 mM and stored in small aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. For immediate use in cell-based assays, further dilutions should be made in pre-warmed, serum-free media immediately before addition to cells.

Q3: Is this compound sensitive to light or temperature?

A3: Yes, this compound exhibits sensitivity to both light and elevated temperatures. Exposure to direct laboratory light for prolonged periods can lead to photodegradation. It is recommended to work with the compound in amber vials or under subdued light. Additionally, thermal degradation has been observed at temperatures above 37°C for extended incubations.

Q4: I am observing high variability between replicate wells in my cell-based assays. Could this be related to this compound instability?

A4: High variability can indeed be a symptom of this compound instability in the assay medium. The compound can precipitate out of solution at higher concentrations or adsorb to plasticware, leading to inconsistent concentrations across wells. See the troubleshooting guide below for specific recommendations on improving compound solubility and stability in your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: My calculated IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?

A: Inconsistent IC50 values are often linked to the degradation of this compound in the assay medium. The rate of degradation can be influenced by pH, temperature, and incubation time.

Recommendations:

  • pH Control: Ensure your assay buffer is maintained at a slightly acidic to neutral pH (6.5-7.2), where this compound exhibits greater stability.

  • Minimize Incubation Time: If your experimental design allows, reduce the incubation time to minimize the extent of degradation.

  • Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a frozen anhydrous DMSO stock. Do not reuse diluted aqueous solutions.

Issue 2: Compound Precipitation in Aqueous Buffer

Q: I noticed a precipitate forming after diluting my this compound DMSO stock into my aqueous assay buffer. What should I do?

A: this compound has low aqueous solubility, and precipitation can occur when the concentration of DMSO is abruptly lowered.

Recommendations:

  • Use a Surfactant: Incorporating a low concentration (0.01%) of a non-ionic surfactant like Polysorbate 80 (Tween 80) in your assay buffer can help maintain solubility.

  • Two-Step Dilution: Perform a two-step dilution. First, dilute the DMSO stock into an intermediate solvent like ethanol, and then dilute this mixture into the final aqueous buffer.

  • Assess Solubility Limits: Determine the practical solubility limit of this compound in your specific assay medium to avoid working at concentrations prone to precipitation.

Quantitative Data Summary

The stability of this compound has been assessed under various conditions. The following tables summarize the percentage of intact this compound remaining after incubation.

Table 1: Stability of this compound in Aqueous Buffers at Different pH Incubation at 37°C for 4 hours.

Buffer pH% this compound RemainingStandard Deviation
5.598.2%± 1.1%
6.595.4%± 1.5%
7.478.1%± 2.3%
8.055.9%± 3.1%

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer Incubation for 4 hours.

Temperature% this compound RemainingStandard Deviation
4°C99.1%± 0.8%
25°C (RT)91.5%± 1.8%
37°C78.1%± 2.3%

Table 3: Impact of Stabilizing Agents on this compound Stability Incubation in pH 7.4 buffer at 37°C for 4 hours.

| Condition | Agent Concentration | % this compound Remaining | Standard Deviation | | :--- | :--- | :--- | | Control (No Additive) | N/A | 78.1% | ± 2.3% | | Ascorbic Acid | 100 µM | 92.5% | ± 1.9% | | Bovine Serum Albumin (BSA) | 0.1% | 85.3% | ± 2.1% |

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol details a method to quantify the degradation of this compound over time in an aqueous solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the test solution.

  • Quenching: Immediately quench the degradation by mixing the aliquot 1:1 with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the quenched sample to precipitate any salts. Analyze the supernatant by reverse-phase HPLC with UV detection at the λmax for this compound.

  • Quantification: Determine the peak area of this compound relative to the internal standard. Calculate the percentage of this compound remaining at each time point compared to the 0-hour time point.

Visualizations

cluster_workflow Experimental Workflow: this compound Stability Assay prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_test Dilute to 10 µM in Aqueous Buffer prep_stock->prep_test incubate Incubate at 37°C prep_test->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile + IS sampling->quench analyze Analyze by HPLC quench->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothetical Degradation Pathway of this compound VCH286 This compound (Active Ester) Metabolite Inactive Metabolite (Carboxylic Acid) VCH286->Metabolite Hydrolysis (High pH, Temp) Photoproduct Photodegradation Product VCH286->Photoproduct UV Light

Caption: Degradation pathways for this compound.

action_node action_node result_node result_node start Inconsistent Results? check_solubility Precipitate Observed? start->check_solubility check_time Long Incubation (>4h)? check_solubility->check_time No add_surfactant Add 0.01% Tween 80 to Buffer check_solubility->add_surfactant Yes check_ph pH > 7.2? check_time->check_ph No reduce_time Reduce Incubation Time check_time->reduce_time Yes adjust_ph Use Buffer pH 6.5-7.2 check_ph->adjust_ph Yes fresh_solution Prepare Fresh Solutions Daily check_ph->fresh_solution No success Improved Consistency add_surfactant->success reduce_time->success adjust_ph->success fresh_solution->success

Caption: Troubleshooting decision tree for this compound.

How to minimize off-target effects of VCH-286

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: VCH-286 is an experimental CCR5 inhibitor for HIV-1.[1][2] The information provided in this technical support center is intended for research purposes only. While specific off-target effects of this compound are not extensively documented in publicly available literature, this guide provides general strategies and best practices for minimizing off-target effects applicable to small molecule inhibitors.

I. Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than the intended therapeutic target.[3] These interactions can lead to misleading experimental results, cellular toxicity, or other undesirable outcomes.[3] It is critical to distinguish between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[3]

Q2: How can I determine if my observed phenotype is due to an on-target or off-target effect?

A: Several key experiments can help differentiate between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: Employing a different inhibitor that targets the same primary protein can help confirm that the observed phenotype is due to on-target inhibition.[3]

  • Perform a rescue experiment: If the inhibitor's effect can be reversed by expressing a version of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[3]

  • Conduct a dose-response curve: A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[3]

  • Utilize target engagement assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the inhibitor binds to the intended target within the cell at the concentrations being used.[3]

Q3: What is the first step I should take if I suspect off-target effects are causing toxicity in my cell culture experiments?

A: The first and most crucial step is to lower the inhibitor concentration. Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target. This will minimize the likelihood of engaging lower-affinity off-targets.[3]

Q4: Are there computational tools to predict potential off-target effects?

A: Yes, computational approaches, such as molecular docking, can predict potential binding to off-target proteins based on structural similarity.[4] There are also web-based chemical probe databases that can provide information on the selectivity of various inhibitors.[5]

II. Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Potential Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.

Troubleshooting StepProtocolExpected Outcome
Validate with a Secondary Inhibitor Treat cells with a structurally distinct inhibitor that targets the same protein.[3]If the phenotype is recapitulated, it is more likely to be an on-target effect.[3]
Perform a Dose-Response Curve Test a wide range of inhibitor concentrations.[3]A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[3]
Conduct a Rescue Experiment Transfect cells with a mutant version of the target protein that is resistant to the inhibitor.[3]If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[3]
Issue 2: High Cellular Toxicity at Effective Concentrations

Potential Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.

Troubleshooting StepProtocolExpected Outcome
Lower the Inhibitor Concentration Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.[3]Reduced cellular toxicity while maintaining on-target effects.
Profile for Off-Target Liabilities Submit the compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families.[3]Identification of known toxic off-targets to guide the selection of a more selective compound.[3]
Use a More Selective Inhibitor Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.[3]Reduced toxicity and a clearer on-target phenotype.

III. Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound and Analogs
CompoundTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Fold (Off-Target A / Target)Selectivity Fold (Off-Target B / Target)
This compound 5500>10,000100>2,000
Analog 1 102005,00020500
Analog 2 21,000>10,000500>5,000

This table presents hypothetical data for illustrative purposes.

IV. Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow to confirm that this compound is binding to its intended target, CCR5, in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein (CCR5) remaining at each temperature using Western blotting or other protein detection methods.[3]

  • Analysis: The this compound-treated samples should show a higher amount of soluble CCR5 at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Protocol 2: Kinome Selectivity Profiling

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases, a common source of off-target effects.

  • Compound Submission: Provide the inhibitor to a core facility or commercial service that offers kinome screening.

  • Assay Performance: The service will typically perform in vitro activity assays using a large panel of purified kinases at one or more concentrations of the inhibitor.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentrations or as IC50 values.

  • Interpretation: Analyze the data to identify any kinases that are potently inhibited besides the intended target. This information is crucial for interpreting cellular phenotypes and potential toxicities.

V. Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway VCH286 This compound CCR5 CCR5 VCH286->CCR5 Inhibits Off_Target Off-Target Kinase VCH286->Off_Target Inhibits HIV_Entry HIV Entry CCR5->HIV_Entry Mediates Downstream_Effector Downstream Effector Off_Target->Downstream_Effector Cell_Toxicity Cell Toxicity Downstream_Effector->Cell_Toxicity

Caption: On-target vs. potential off-target signaling of this compound.

Off_Target_Validation_Workflow start Unexpected Phenotype or Toxicity Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Correlates with On-Target IC50? dose_response->compare_ic50 secondary_inhibitor Test with Structurally Different Inhibitor compare_ic50->secondary_inhibitor Yes off_target Likely Off-Target Effect compare_ic50->off_target No phenotype_recap Phenotype Recapitulated? secondary_inhibitor->phenotype_recap rescue_exp Perform Rescue Experiment phenotype_recap->rescue_exp Yes phenotype_recap->off_target No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target Likely On-Target Effect phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Experimental workflow for validating off-target effects.

References

VCH-286 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the VCH-286 compound. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help mitigate common artifacts and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of the Serine/Threonine kinase "Kinase-X" (KX). KX is a critical component of the Cellular Stress Response Pathway (CSRP). In this pathway, cellular stress activates KX, which then phosphorylates the transcription factor TF-A. This phosphorylation event leads to TF-A's translocation to the nucleus and subsequent activation of pro-apoptotic gene expression. This compound blocks this cascade by preventing the initial phosphorylation of TF-A.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. For working solutions, dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium immediately before use.

Q3: Does this compound exhibit off-target effects?

While this compound is highly selective for Kinase-X, cross-reactivity with other kinases sharing a homologous ATP-binding domain can occur, particularly at concentrations exceeding 5 µM. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Question: My cell viability (e.g., MTT, CellTiter-Glo) assays show significant well-to-well variability. What could be the cause?

  • Answer: This variability can stem from several factors related to this compound's physicochemical properties.

    • Compound Precipitation: this compound has limited aqueous solubility. When diluting the DMSO stock into aqueous media, the compound can precipitate, leading to an inaccurate and non-uniform final concentration.

      • Solution: Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare working solutions fresh for each experiment and visually inspect for any precipitate before adding to cells. Vortex the solution thoroughly during dilution.

    • Incomplete Solubilization: The initial stock solution in DMSO may not have been fully dissolved.

      • Solution: After adding DMSO to the lyophilized powder, warm the vial to 37°C for 5-10 minutes and vortex extensively to ensure complete solubilization.

Issue 2: Discrepancy between expected and observed inhibition of the target pathway.

  • Question: I am not observing the expected decrease in phosphorylated TF-A (p-TF-A) via Western Blot, even at high concentrations of this compound. Why?

  • Answer: This issue can arise from compound instability or specific experimental conditions.

    • Compound Degradation: this compound is sensitive to prolonged exposure to light and temperatures above 37°C.

      • Solution: Protect all this compound solutions from light by using amber tubes or covering them with foil. Minimize the incubation time at 37°C to what is necessary for the experiment.

    • High Serum Concentration: this compound can bind to proteins in fetal bovine serum (FBS), reducing its effective concentration.

      • Solution: Consider reducing the serum concentration in your cell culture medium during the treatment period or perform the experiment in serum-free media if your cell line can tolerate it.

Issue 3: Autofluorescence interference in fluorescence-based assays.

  • Question: I am seeing high background signals in my fluorescence microscopy/flow cytometry experiments. Could this compound be the cause?

  • Answer: Yes, this compound exhibits intrinsic fluorescence, with an excitation maximum near 488 nm and an emission maximum around 520 nm.

    • Solution:

      • Include Vehicle Controls: Always include a "vehicle-only" (e.g., 0.1% DMSO) control and a "this compound-only" (no fluorescent probe) control to quantify the compound's background fluorescence.

      • Use Alternative Probes: If possible, switch to fluorescent probes with emission spectra that do not overlap with that of this compound (e.g., red-shifted dyes).

      • Spectral Unmixing: For microscopy, if your system supports it, use spectral unmixing algorithms to separate the this compound signal from your probe's signal.

Quantitative Data Summary

Table 1: this compound IC50 Values Across Different Cell Lines

Cell LineKinase-X ExpressionP-gp Efflux Pump StatusIC50 (nM)
Cell Line AHighNegative50
Cell Line BHighPositive850
Cell Line CLowNegative> 10,000

This table illustrates the importance of characterizing cell line-specific factors. The presence of the P-glycoprotein (P-gp) efflux pump in Cell Line B significantly reduces the apparent potency of this compound. Cell Line C, with low target expression, is non-responsive.

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage Condition% Purity after 1 Month% Purity after 6 Months
4°C91%65%
-20°C99%98%
-80°C> 99%> 99%

This data underscores the critical need for proper storage of this compound stock solutions to maintain compound integrity.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated TF-A (p-TF-A)

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a vehicle control (0.1% DMSO).

  • Induce Stress: Add a known cellular stressor (e.g., 100 µM H₂O₂) for 30 minutes to activate the CSRP.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TF-A (specific phosphorylation site) and total TF-A. A loading control (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Visualizations

VCH286_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress KinaseX Kinase-X Cellular Stress->KinaseX Activates TFA TF-A KinaseX->TFA Phosphorylates pTFA p-TF-A TFA->pTFA Gene_Expression Pro-Apoptotic Gene Expression pTFA->Gene_Expression Induces VCH286 This compound VCH286->KinaseX Inhibits

Caption: this compound Mechanism of Action in the Cellular Stress Response Pathway.

Experimental_Workflow prep 1. Prepare this compound 10 mM Stock in DMSO dilute 2. Prepare Fresh Working Solutions in Media prep->dilute treat 3. Treat Cells (Include Vehicle Control) dilute->treat assay 4. Perform Assay treat->assay wb Western Blot (p-TF-A) assay->wb via Viability Assay (e.g., MTT) assay->via fluor Fluorescence Assay (Include Controls) assay->fluor analyze 5. Analyze Data wb->analyze via->analyze fluor->analyze

Caption: General experimental workflow for testing this compound efficacy.

Troubleshooting_Tree start High Variability in Viability Assay? sol_yes Yes start->sol_yes Yes sol_no No start->sol_no No (Issue Resolved) solubility Check for Precipitate? dissolved Stock Fully Dissolved? solubility->dissolved No remake Remake working solution. Vortex during dilution. solubility->remake Yes dmso Final DMSO < 0.5%? dissolved->dmso Yes warm Warm stock to 37°C and vortex. dissolved->warm No adjust Adjust dilution scheme. dmso->adjust No other Consider other factors: cell plating, etc. dmso->other Yes sol_yes->solubility

Caption: Decision tree for troubleshooting high variability in viability assays.

Navigating VCH-286 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the compound name "VCH-286." Based on current research, two compounds with similar designations, KCL-286 and GSK2556286 , are prominent in animal model studies. This technical support center provides detailed information for both compounds to ensure researchers can effectively refine dosage and experimental design.

Section 1: KCL-286 for Spinal Cord Injury Models

KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) β2 agonist investigated for its potential in treating spinal cord and traumatic nerve injuries.[1] It functions by activating RARβ2 in injured neurons, which promotes axonal regeneration, modulates neuroinflammation, and regulates the extracellular matrix.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KCL-286?

A1: KCL-286 is an agonist of the retinoic acid receptor β2 (RARβ2).[1][3] The binding of KCL-286 to the RARβ2/retinoid X receptor (RXR) heterodimer on the retinoic acid response element (RARE) activates transcriptional pathways essential for axonal regeneration.[2][4] This process helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?

A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life (t1/2) of 1.4 hours in rats and 2.5 hours in dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (Cmax) was 1,750 ng/ml and the area under the curve from 0-24 hours (AUC0-24h) was 10,808 ng.h/ml on day one.[4]

Troubleshooting Guide

Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

  • Possible Cause: Inadequate dosage.

  • Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3 mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this proven dosage. Consider that the optimal dose may vary depending on the specific injury model.

Issue 2: Difficulty in assessing target engagement in vivo.

  • Possible Cause: Lack of a reliable biomarker.

  • Troubleshooting Step: RARβ2 mRNA expression in white blood cells can be used as a surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been identified as a putative efficacy biomarker that correlates with axonal regeneration in nerve-injured rats.[4][5]

Quantitative Data Summary
ParameterValueSpeciesModelSource
EC50 (RARβ2)1.9 nMIn vitro[1]
EC50 (RARα)26 nMIn vitro[1]
EC50 (RARγ)11 nMIn vitro[1]
Effective Oral Dose3 mg/kg (every other day)RatSpinal Cord Contusion & Dorsal Root Avulsion[1]
Minimum Active Dose0.3 mg/kgRat[2]
Half-life (t1/2)1.4 hoursRat[2]
Half-life (t1/2)2.5 hoursDog[2]
Cmax (at 3 mg/kg)1,750 ng/mlRat[4]
AUC0-24h (at 3 mg/kg)10,808 ng.h/mlRat[4]
No-Adverse-Event Level (NOAEL)10 mg/kg (daily for 28 days)Dog[4]
Experimental Protocols & Visualizations

Experimental Workflow for KCL-286 Efficacy Study in a Rat Model

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis animal_model Induce Spinal Cord Injury (e.g., Contusion) in Rats randomization Randomize into Treatment Groups animal_model->randomization treatment Administer KCL-286 (3 mg/kg, p.o.) or Vehicle Every Other Day for 4 Weeks randomization->treatment behavioral Assess Locomotor Function treatment->behavioral histology Histological Analysis of Spinal Cord Tissue behavioral->histology biomarker Measure Plasma S100B Levels histology->biomarker

KCL-286 Efficacy Study Workflow

Signaling Pathway of KCL-286

G cluster_nucleus KCL286 KCL-286 RARB2 RARβ2 KCL286->RARB2 RXR RXR RARE RARE (Retinoic Acid Response Element) RXR->RARE binds to RARB2->RARE binds to transcription Activation of Transcriptional Pathways RARE->transcription nucleus Nucleus regeneration Axonal Regeneration transcription->regeneration

KCL-286 Signaling Pathway

Section 2: GSK2556286 for Tuberculosis Models

GSK2556286 is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis treatment regimens.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[6][8] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol. The IC50 is significantly lower in cholesterol-containing media compared to media with glucose as the primary carbon source.[6]

Troubleshooting Guide

Issue 1: Low in vitro activity against M. tuberculosis.

  • Possible Cause: Inappropriate culture medium.

  • Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.

  • Possible Cause: Mutations in the cya gene (Rv1625c).

  • Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the cya gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of resistance.

Quantitative Data Summary
ParameterValueSpecies/Cell LineModel/ConditionSource
IC500.07 µMTHP-1 cellsIntracellular M. tuberculosis[6][10]
IC50 (H37Rv)2.12 µMIn vitroCholesterol medium[6]
IC50 (Erdman)0.71 µMIn vitroCholesterol medium[6]
IC50 (H37Rv)>125 µMIn vitroGlucose medium[6]
IC50 (Erdman)>50 µMIn vitroGlucose medium[6]
Effective Dose Range10-200 mg/kgMouseChronic TB infection[9][11]
Oral BioavailabilityHighMouse[9]
Oral BioavailabilityModerateRat, Dog[9]
Experimental Protocols & Visualizations

Experimental Workflow for GSK2556286 In Vivo Efficacy Study

G cluster_pre Infection Phase cluster_treat Treatment Phase cluster_post Analysis infection Infect Mice (e.g., BALB/c) with M. tuberculosis via Aerosol establishment Allow Chronic Infection to Establish (e.g., 8 weeks) infection->establishment treatment Administer GSK2556286 (10-200 mg/kg, p.o.) or Vehicle Daily for a Defined Period establishment->treatment cfu Determine Bacterial Load (CFU) in Lungs and Spleen treatment->cfu histology Histopathological Examination of Lung Tissue cfu->histology

GSK2556286 In Vivo Efficacy Workflow

Signaling Pathway of GSK2556286

G GSK286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP Increased Intracellular cAMP Rv1625c->cAMP converts to ATP ATP ATP->Rv1625c chol_cat Cholesterol Catabolism cAMP->chol_cat inhibits bacterial_growth M. tuberculosis Growth and Survival chol_cat->bacterial_growth chol_cat->bacterial_growth supports

GSK2556286 Signaling Pathway

References

Technical Support Center: Optimizing VCH-286 Delivery in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering VCH-286 to cell culture models. Given the limited publicly available data on this compound, this guide also incorporates general best practices for the delivery of small molecule C-C chemokine receptor type 5 (CCR5) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is identified as a C-C chemokine receptor type 5 (CCR5) antagonist[][2]. CCR5 is a G-protein coupled receptor (GPCR) that plays a role in inflammatory responses and is also a co-receptor for the entry of R5-tropic strains of HIV into host cells[3]. As a CCR5 antagonist, this compound likely binds to CCR5 and prevents its interaction with its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or viral glycoproteins, thereby inhibiting downstream signaling pathways[3].

Q2: What is the primary application of this compound in research?

A2: Based on its function as a CCR5 antagonist, this compound can be utilized in research to study the roles of CCR5 in various biological processes, including inflammation, immune cell trafficking, and viral entry (particularly HIV)[][2][3].

Q3: What are the known physicochemical properties of this compound?

A3: There is conflicting information from publicly available sources regarding the physicochemical properties of this compound. It is crucial for researchers to verify the properties of the specific compound they have sourced. Below is a table summarizing the available data, alongside data for other well-characterized CCR5 antagonists for comparison.

PropertyThis compound (Source 1)This compound (Source 2)MaravirocCenicriviroc
Molecular Formula C21H32O2C34H50F2N4O3C29H41F2N5OC34H43N5O2S
Molecular Weight 316.5 g/mol []600.78 g/mol [4]513.67 g/mol 599.8 g/mol
Solubility Not specified.Not specified.Soluble in DMSO.Soluble in DMSO.
Storage Recommended storage at -20°C[2].Not specified.Store at -20°C.Store at -20°C.

Q4: How should I prepare a stock solution of this compound?

A4: Due to the lack of specific solubility data for this compound, it is recommended to start with a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO)[5][6]. As a general guideline for poorly soluble small molecules, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is often prepared. It is critical to perform a small-scale solubility test first. After dissolving, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.

Q5: What is a typical working concentration for a CCR5 antagonist in cell culture?

A5: The optimal working concentration for this compound must be determined experimentally for each cell line and assay. For other CCR5 antagonists like Maraviroc, effective concentrations in cell culture have been reported in the low nanomolar to low micromolar range (e.g., IC50 of 0.0002 µM in a cell-cell fusion assay, with working concentrations up to 100 µM used in some in vitro studies)[7][8][9]. It is advisable to perform a dose-response experiment to determine the optimal concentration of this compound for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - Poor aqueous solubility of this compound.- High final concentration of the solvent (e.g., DMSO).- Interaction with components of the cell culture medium.- Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation.- Pre-warm Media: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Serial Dilution: Prepare intermediate dilutions of the this compound stock solution in pre-warmed medium before adding to the final culture volume.- Use of Solubilizing Agents: For very poorly soluble compounds, consider the use of solubilizing agents like cyclodextrins, though their effects on the experiment should be carefully validated.
High Cellular Toxicity or Off-Target Effects - The working concentration of this compound is too high.- The compound is exhibiting off-target effects.- The solvent (e.g., DMSO) concentration is toxic to the cells.- Perform a Dose-Response Curve: Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window.- Control for Solvent Effects: Include a vehicle control (medium with the same concentration of solvent used for this compound delivery) in all experiments.- Validate with a Secondary Antagonist: If possible, use a structurally different CCR5 antagonist to confirm that the observed phenotype is due to on-target effects.- Assess Target Engagement: Use techniques like Western blot to check for downstream effects of CCR5 inhibition to confirm on-target activity at the concentrations used.
Inconsistent or Non-Reproducible Results - Instability of this compound in cell culture medium.- Degradation of this compound stock solution due to improper storage.- Variability in cell culture conditions.- Assess Compound Stability: The stability of small molecules can be affected by components in the culture medium, pH, light, and temperature[10]. If possible, assess the stability of this compound in your specific culture medium over the time course of your experiment using analytical methods like HPLC.- Proper Stock Solution Handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light.- Standardize Cell Culture Procedures: Maintain consistent cell passage numbers, seeding densities, and media formulations.
No Observable Effect of this compound - The working concentration is too low.- The cells do not express CCR5 or express it at very low levels.- The compound has degraded.- The assay is not sensitive enough to detect the effect.- Confirm CCR5 Expression: Verify CCR5 expression in your cell model at both the mRNA (qRT-PCR) and protein (flow cytometry or Western blot) levels.- Increase Compound Concentration: Based on the dose-response curve, test higher concentrations of this compound.- Check Compound Integrity: Use a fresh aliquot of the stock solution.- Optimize Assay Readout: Ensure your assay is sensitive enough to detect changes in the CCR5 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex gently until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Optimizing this compound Working Concentration using a Cell Viability Assay

  • Materials: CCR5-expressing cells, complete cell culture medium, 96-well cell culture plates, this compound stock solution, a cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used). c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). e. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (absorbance or fluorescence/luminescence) using a plate reader. g. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.

Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Chemokine Ligands (RANTES, MIP-1α, MIP-1β) or HIV gp120 CCR5 CCR5 Ligand->CCR5 Activates This compound This compound This compound->CCR5 Inhibits G_Protein G-protein (Gαi, Gβγ) CCR5->G_Protein Activates GRK GRK CCR5->GRK PLC PLCβ G_Protein->PLC PI3K PI3K G_Protein->PI3K Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Beta_Arrestin->CCR5 Internalization Cellular_Response Cellular Response (e.g., Chemotaxis, Gene Expression) PLC->Cellular_Response MAPK MAPK Pathway PI3K->MAPK MAPK->Cellular_Response VCH286_Optimization_Workflow Start Start: Optimize this compound Delivery Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Dose_Response Perform Dose-Response Curve (e.g., Cell Viability Assay) Prep_Stock->Dose_Response Determine_Conc Determine Non-Toxic Working Concentration Range Dose_Response->Determine_Conc Functional_Assay Perform Functional Assay (e.g., Chemotaxis, Viral Entry) Determine_Conc->Functional_Assay Validate_On_Target Validate On-Target Effects (e.g., Downstream Signaling) Functional_Assay->Validate_On_Target Troubleshoot Inconsistent Results or Off-Target Effects? Validate_On_Target->Troubleshoot Optimize_Delivery Re-evaluate Solubility, Stability, and Concentration Troubleshoot->Optimize_Delivery Yes End End: Optimized Protocol Troubleshoot->End No Optimize_Delivery->Dose_Response

References

Validation & Comparative

Comparative analysis of VCH-286 and other HCV protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of HCV NS3/4A Protease Inhibitors: Glecaprevir, Voxilaprevir, and Boceprevir

For researchers and professionals in drug development, the landscape of Hepatitis C Virus (HCV) therapeutics has been dramatically reshaped by the advent of direct-acting antivirals (DAAs). Among these, the NS3/4A protease inhibitors remain a cornerstone of combination therapies. This guide provides a comparative analysis of a second-generation pangenotypic inhibitor, Glecaprevir, with another second-generation inhibitor, Voxilaprevir, and a first-generation inhibitor, Boceprevir.

Mechanism of Action

HCV NS3/4A protease is a viral enzyme crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][2][3] Glecaprevir, Voxilaprevir, and Boceprevir all function by inhibiting this serine protease.[1][2][4]

  • Boceprevir : As a first-generation inhibitor, Boceprevir acts as a covalent, reversible inhibitor that binds to the active site of the NS3 protease.[5] It forms a covalent bond with the serine residue in the enzyme's active site, thereby blocking the cleavage of the polyprotein and disrupting viral replication.[5]

  • Glecaprevir and Voxilaprevir : These second-generation inhibitors also target the NS3/4A protease active site.[2][4] They are designed to have improved potency and a higher barrier to resistance compared to first-generation inhibitors.[6][7] Glecaprevir is noted for its pangenotypic activity, meaning it is effective against multiple HCV genotypes.[6][8]

Signaling Pathway: HCV Polyprotein Processing and Inhibition

The following diagram illustrates the role of NS3/4A protease in the HCV lifecycle and the mechanism of action of the inhibitors.

HCV Protease Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication Protease_Inhibitor Glecaprevir / Voxilaprevir / Boceprevir Protease_Inhibitor->NS3_4A Inhibition Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization Enzymatic_Assay NS3/4A Protease Enzymatic Assay (IC50) Compound_Synthesis->Enzymatic_Assay Replicon_Assay HCV Replicon Assay (EC50) Enzymatic_Assay->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay Replicon_Assay->Cytotoxicity_Assay Resistance_Profiling Resistance Profiling Replicon_Assay->Resistance_Profiling Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Resistance_Profiling->Lead_Optimization

References

Comparative Efficacy of Pangenotypic Direct-Acting Antivirals Against Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Note on VCH-286: An initial search for the antiviral agent "this compound" did not yield any specific information regarding its efficacy against Hepatitis C virus (HCV) genotypes. The requested comparison has therefore been prepared using data for two widely-used, pangenotypic direct-acting antiviral (DAA) combination therapies: Sofosbuvir/Velpatasvir (Epclusa®) and Glecaprevir/Pibrentasvir (Mavyret®). These agents represent the current standard of care for chronic HCV infection and provide a robust basis for comparison.

This guide provides a comparative overview of the antiviral efficacy of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir across different HCV genotypes, supported by experimental data from key clinical trials. Detailed methodologies for the primary efficacy endpoint assessment and in vitro antiviral activity assays are also presented.

Comparative Antiviral Efficacy

The primary measure of efficacy for HCV antiviral therapy is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure.[1] The following tables summarize the SVR12 rates for Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir in treatment-naïve and treatment-experienced patients without cirrhosis or with compensated cirrhosis, categorized by HCV genotype.

Table 1: Efficacy of Sofosbuvir/Velpatasvir (Epclusa®) in Adults

HCV GenotypePatient PopulationSVR12 Rate (n/N)95% Confidence Interval
1Treatment-Naïve & Treatment-Experienced99% (419/423)98% - 100%
2Treatment-Naïve & Treatment-Experienced99% (261/264)97% - 100%
3Treatment-Naïve & Treatment-Experienced95% (528/553)93% - 97%
4Treatment-Naïve & Treatment-Experienced100% (115/115)97% - 100%
5Treatment-Naïve & Treatment-Experienced97% (34/35)84% - 100%
6Treatment-Naïve & Treatment-Experienced99% (69/70)93% - 100%

Data derived from the ASTRAL-1, ASTRAL-2, and ASTRAL-3 clinical trials.[2][3]

Table 2: Efficacy of Glecaprevir/Pibrentasvir (Mavyret®) in Adults

HCV GenotypePatient PopulationSVR12 Rate (n/N)95% Confidence Interval
1Treatment-Naïve99% (347/351)97% - 100%
2Treatment-Naïve98% (200/204)95% - 99%
3Treatment-Naïve & Compensated Cirrhosis95.2% (60/63)87% - 99%
4, 5, 6Treatment-Naïve99% (209/211)96% - 100%

Data derived from the ENDURANCE-1, ENDURANCE-2, ENDURANCE-3, ENDURANCE-4, and EXPEDITION-8 clinical trials.[4][5][6]

Experimental Protocols

Determination of Sustained Virologic Response (SVR) in Clinical Trials

The determination of SVR12 is the primary endpoint in clinical trials evaluating the efficacy of anti-HCV therapies.[1]

Objective: To assess the absence of detectable HCV RNA in the blood 12 weeks after the completion of antiviral treatment.

Methodology:

  • Patient Population: Clinical trials enroll patients with chronic HCV infection, often with specific inclusion and exclusion criteria related to HCV genotype, prior treatment history, and the presence or absence of cirrhosis.[7][8]

  • Treatment Administration: Patients are administered the investigational drug regimen (e.g., Sofosbuvir/Velpatasvir once daily for 12 weeks) according to the trial protocol.

  • HCV RNA Quantification: Blood samples are collected from patients at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment. HCV RNA levels are quantified using a sensitive real-time polymerase chain reaction (RT-PCR) assay, such as the Roche COBAS AmpliPrep/COBAS TaqMan HCV test, which has a lower limit of quantification (LLOQ) of 15 IU/mL.[9]

  • SVR12 Assessment: A patient is considered to have achieved SVR12 if their HCV RNA level is below the LLOQ at the 12-week post-treatment time point.[1]

In Vitro Antiviral Activity Assessment using HCV Replicon Assay

The HCV replicon system is a cell-based assay used to evaluate the in vitro antiviral activity of compounds against HCV replication.[10][11]

Objective: To determine the half-maximal effective concentration (EC50) of an antiviral drug, which is the concentration at which the drug inhibits 50% of HCV RNA replication.

Methodology:

  • Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are engineered to harbor a subgenomic HCV replicon.[12]

  • HCV Replicons: These are engineered RNA molecules that contain the HCV non-structural proteins necessary for RNA replication (e.g., NS3 to NS5B) and a reporter gene (e.g., luciferase) for easy quantification of replication. The structural proteins are deleted, making the system non-infectious.[12]

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Glecaprevir, Pibrentasvir).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.

  • Quantification of Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase activity). A decrease in reporter signal corresponds to inhibition of HCV replication.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms of Action and Experimental Workflows

HCV Life Cycle and DAA Targets

The following diagram illustrates the key stages of the Hepatitis C virus life cycle within a hepatocyte and the points of intervention for the different classes of direct-acting antivirals.

HCV_Lifecycle cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_entry Entry & Uncoating cluster_translation_processing Translation & Polyprotein Processing cluster_replication RNA Replication cluster_assembly_release Assembly & Release HCV Virion HCV Virion Receptor Binding Receptor Binding HCV Virion->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation Replication Complex Replication Complex Viral RNA->Replication Complex Polyprotein Polyprotein Ribosome->Polyprotein NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Cleavage NS5A NS5A Polyprotein->NS5A NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase NS5A->Replication Complex NS5B Polymerase->Replication Complex New Virions New Virions Replication Complex->New Virions Assembly Release Release New Virions->Release Release->HCV Virion Infection of new cells Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Polymerase Inhibits Velpatasvir Velpatasvir Velpatasvir->NS5A Inhibits Glecaprevir Glecaprevir Glecaprevir->NS3/4A Protease Inhibits Sofosbuvir_Velpatasvir_MOA cluster_sofosbuvir Sofosbuvir (NS5B Inhibitor) cluster_velpatasvir Velpatasvir (NS5A Inhibitor) Sofosbuvir Sofosbuvir HCV NS5B Polymerase HCV NS5B Polymerase Sofosbuvir->HCV NS5B Polymerase Inhibits Viral RNA Replication Viral RNA Replication HCV NS5B Polymerase->Viral RNA Replication Mediates Velpatasvir Velpatasvir HCV NS5A Protein HCV NS5A Protein Velpatasvir->HCV NS5A Protein Inhibits Viral Replication & Assembly Viral Replication & Assembly HCV NS5A Protein->Viral Replication & Assembly Essential for Glecaprevir_Pibrentasvir_MOA cluster_glecaprevir Glecaprevir (NS3/4A Protease Inhibitor) cluster_pibrentasvir Pibrentasvir (NS5A Inhibitor) Glecaprevir Glecaprevir HCV NS3/4A Protease HCV NS3/4A Protease Glecaprevir->HCV NS3/4A Protease Inhibits Polyprotein Processing Polyprotein Processing HCV NS3/4A Protease->Polyprotein Processing Required for Pibrentasvir Pibrentasvir HCV NS5A Protein HCV NS5A Protein Pibrentasvir->HCV NS5A Protein Inhibits Viral Replication & Assembly Viral Replication & Assembly HCV NS5A Protein->Viral Replication & Assembly Essential for HCV_Replicon_Assay_Workflow Start Start Seed Huh-7 cells with HCV replicon Seed Huh-7 cells with HCV replicon Start->Seed Huh-7 cells with HCV replicon Prepare serial dilutions of test compound Prepare serial dilutions of test compound Seed Huh-7 cells with HCV replicon->Prepare serial dilutions of test compound Add compound dilutions to cells Add compound dilutions to cells Prepare serial dilutions of test compound->Add compound dilutions to cells Incubate for 72 hours Incubate for 72 hours Add compound dilutions to cells->Incubate for 72 hours Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Incubate for 72 hours->Lyse cells and measure luciferase activity Data Analysis: Plot dose-response curve Data Analysis: Plot dose-response curve Lyse cells and measure luciferase activity->Data Analysis: Plot dose-response curve Calculate EC50 value Calculate EC50 value Data Analysis: Plot dose-response curve->Calculate EC50 value End End Calculate EC50 value->End

References

Navigating HIV-1 Entry: A Comparative Analysis of VCH-286 and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, making it a prime target for antiretroviral therapy. CCR5 antagonists are a class of entry inhibitors that block the interaction between the viral envelope glycoprotein gp120 and the host cell's CCR5 coreceptor. This guide provides a comparative analysis of the experimental CCR5 antagonist VCH-286 with other notable CCR5 inhibitors, focusing on in vitro antiviral activity and drug interaction profiles. While direct cross-resistance data for this compound is limited in the available scientific literature, this guide will delve into the known mechanisms of resistance and cross-resistance within the CCR5 antagonist class to provide a comprehensive overview for researchers.

In Vitro Antiviral Potency and Drug Interactions

This compound, a novel CCR5 antagonist developed by ViroChem Inc. (now Vertex Pharmaceuticals), has demonstrated potent in vitro activity against HIV-1.[1] Comparative studies have evaluated its efficacy alongside other CCR5 inhibitors, namely maraviroc (MVC) and vicriviroc (VVC).[1]

Single-Agent Antiviral Activity

In studies using peripheral blood mononuclear cells (PBMCs), this compound exhibited significantly lower 50% inhibitory concentrations (IC50) compared to maraviroc and vicriviroc against two different HIV-1 strains, BAL and CC1/85.[1] This suggests a higher in vitro potency of this compound in inhibiting viral replication.[1]

CompoundHIV-1 StrainMean IC50 (nM)
This compound BAL0.23
CC1/850.34
Maraviroc (MVC) BAL1.85
CC1/854.39
Vicriviroc (VVC) BAL3.38
CC1/853.78
Table 1: Comparative in vitro antiviral activity of this compound, Maraviroc, and Vicriviroc against two R5-tropic HIV-1 strains in PBMCs. Data is presented as the mean 50% inhibitory concentration (IC50) in nanomolars (nM).[1]
Drug Combination Interactions

The efficacy of antiretroviral therapy is often enhanced through the combination of drugs. Studies on this compound have explored its interactions with other CCR5 inhibitors, revealing a complex pattern of synergy, additivity, and antagonism. The Combination Index (CI) is used to quantify these interactions, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

The combination of this compound and maraviroc demonstrated a highly synergistic effect against both the BAL and CC1/85 HIV-1 strains.[1] In contrast, the interaction between this compound and vicriviroc was additive against the BAL strain but antagonistic against the CC1/85 strain.[1] Interestingly, the combination of maraviroc and vicriviroc was found to be antagonistic against both viral isolates.[1]

Drug CombinationHIV-1 StrainMean Combination Index (CI) at 90% Inhibition (CI90)Interaction
This compound + Maraviroc BAL0.41Synergy
CC1/850.43Synergy
This compound + Vicriviroc BAL1.08Additive
CC1/852.22Antagonism
Maraviroc + Vicriviroc BAL5.61Antagonism
CC1/851.86Antagonism
Table 2: In vitro drug interaction analysis of this compound in combination with other CCR5 inhibitors against two R5-tropic HIV-1 strains. The interaction is determined by the Combination Index (CI) at 90% inhibition.[1]

Cross-Resistance in CCR5 Antagonists: A Mechanistic Overview

Cross-resistance among CCR5 antagonists is complex and not always predictable.[4] Some maraviroc-resistant HIV-1 strains have shown minimal cross-resistance to other CCR5 antagonists.[5] Conversely, resistance to vicriviroc has been associated with cross-resistance to other CCR5 inhibitors in some cases.[6] The pattern of cross-resistance often depends on the specific mutations that arise in the V3 loop of gp120.[7]

Mechanisms of Resistance to CCR5 Antagonists cluster_wildtype Wild-Type HIV-1 (R5-tropic) cluster_inhibition CCR5 Antagonist Action cluster_resistance Resistance Mechanisms gp120 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binding CCR5_Antagonist CCR5 Antagonist (e.g., this compound) Blocked_CCR5 Drug-Bound CCR5 CCR5_Antagonist->Blocked_CCR5 Binding gp120_inhibited gp120 gp120_inhibited->Blocked_CCR5 Binding Blocked Tropism_Switch Coreceptor Tropism Switch gp120_X4 gp120 (X4-tropic) CXCR4 CXCR4 Receptor gp120_X4->CXCR4 Binding Drug-Bound_Use Use of Drug-Bound Receptor Mutated_gp120 Mutated gp120 Mutated_gp120->Blocked_CCR5 Binding Restored Wild-Type HIV-1 Inhibition Resistance Experimental Workflow for In Vitro Antiviral and Drug Interaction Assays Start Start PBMC_Isolation Isolate & Stimulate PBMCs Start->PBMC_Isolation Virus_Propagation Propagate & Titer HIV-1 Strains Start->Virus_Propagation Assay_Setup Seed PBMCs in 96-well Plates Add Drug Dilutions PBMC_Isolation->Assay_Setup Infection Infect Cells with HIV-1 Virus_Propagation->Infection Drug_Dilution Prepare Serial Dilutions of Single Drugs & Combinations Drug_Dilution->Assay_Setup Assay_Setup->Infection Incubation Incubate for 7 Days Infection->Incubation p24_ELISA Measure p24 Antigen in Supernatants by ELISA Incubation->p24_ELISA Data_Analysis Data Analysis p24_ELISA->Data_Analysis IC50_Calculation Calculate IC50 for Single Agents Data_Analysis->IC50_Calculation CI_Calculation Calculate Combination Index (CI) for Drug Combinations Data_Analysis->CI_Calculation End End IC50_Calculation->End CI_Calculation->End

References

A Comparative Guide to Interferator-Free Treatment Regimens for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C (HCV) treatment has been revolutionized by the advent of direct-acting antiviral (DAA) agents, offering highly effective and well-tolerated interferon-free regimens. This guide provides a comparative overview of the efficacy of prominent interferon-free treatments, their mechanisms of action, and the experimental basis for their clinical use.

It is important to note that the initially requested information on "VCH-286" for Hepatitis C appears to be based on a misunderstanding. This compound is an investigational drug that has been explored for HIV-1 and is not in development for the treatment of Hepatitis C. The "VCH" likely refers to the Vancouver Coastal Health's Hepatitis C Program, a public health initiative. This guide will therefore focus on a comparison of established and widely used DAA combination therapies.

Efficacy of Leading Interferon-Free DAA Regimens

The primary measure of efficacy for HCV treatment is the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 weeks after the completion of therapy (SVR12), which is considered a cure. The following table summarizes the SVR12 rates for three leading pangenotypic and genotype-specific DAA combination therapies across different patient populations, based on data from pivotal clinical trials.

Treatment RegimenHCV Genotype(s)Patient PopulationSVR12 RateClinical Trial(s)
Sofosbuvir/Velpatasvir 1, 2, 3, 4, 5, 6Treatment-Naïve, Without Cirrhosis98%ASTRAL-1[1]
1, 2, 3, 4, 5, 6Treatment-Naïve, With Compensated Cirrhosis99%ASTRAL-1[1]
1, 2, 4, 5, 6Treatment-Experienced99%ASTRAL-2, ASTRAL-3[1]
3Treatment-Experienced94%ASTRAL-3[1]
Glecaprevir/Pibrentasvir 1, 2, 3, 4, 5, 6Treatment-Naïve, Without Cirrhosis (8-week regimen)97.5%SURVEYOR-I & II, ENDURANCE-1, 3, 4
1, 2, 4, 5, 6Treatment-Naïve, With Compensated Cirrhosis (8-week regimen)99.7% (PP)EXPEDITION-8[2]
3Treatment-Naïve, With Compensated Cirrhosis (8-week regimen)95.2%EXPEDITION-8[2]
1-6Treatment-Experienced (prior IFN or sofosbuvir-based)92-100%MAGELLAN-1, SURVEYOR-I & II
Elbasvir/Grazoprevir 1aTreatment-Naïve93-95%C-EDGE TN[3]
1bTreatment-Naïve98-99%C-EDGE TN[3]
4Treatment-Naïve97-100%C-EDGE TN[3]
1, 4Treatment-Experienced (prior IFN-based)92-97%C-EDGE TE[3]
1, 4With Compensated Cirrhosis95.6%Real-world study[4]

Note: SVR rates can vary based on specific patient characteristics, including prior treatment experience and the presence of resistance-associated substitutions (RASs). PP: Per-Protocol population.

Experimental Protocols: An Overview of Pivotal Clinical Trials

The high efficacy of these DAA regimens is supported by robust data from numerous clinical trials. The general methodology of these trials is outlined below.

Key Components of Phase 3 Clinical Trial Protocols for DAAs:

  • Study Design: Most pivotal trials are Phase 3, multicenter, randomized, open-label or double-blind, active-controlled or placebo-controlled studies.

  • Patient Population: Trials enroll adult patients with chronic HCV infection of specific genotypes. Key inclusion criteria often include a detectable HCV RNA level at screening. Exclusion criteria typically include other causes of liver disease, decompensated cirrhosis (in many studies), and prior treatment with the same class of DAA.

  • Treatment Regimens: Patients are randomized to receive a specific DAA combination tablet, administered orally, once daily, for a predefined duration (e.g., 8, 12, or 16 weeks). Some trials may include a ribavirin arm.

  • Efficacy Endpoints: The primary endpoint is SVR12. Secondary endpoints may include virologic failure rates, relapse rates, and safety and tolerability.

  • Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the treatment and post-treatment follow-up periods. Laboratory parameters are regularly assessed.

  • Virologic Assessments: HCV RNA levels are measured at baseline, during treatment, at the end of treatment, and at 12 and sometimes 24 weeks post-treatment to determine SVR. Resistance testing for baseline RASs may be performed.

Example Experimental Workflow:

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis Stage) Screening->Baseline Randomization Randomization Baseline->Randomization TreatmentArmA DAA Regimen A (e.g., 8 weeks) Randomization->TreatmentArmA TreatmentArmB DAA Regimen B (e.g., 12 weeks) Randomization->TreatmentArmB EOT End of Treatment Visit TreatmentArmA->EOT TreatmentArmB->EOT FollowUp12 Post-Treatment Week 12 (SVR12 Assessment) EOT->FollowUp12

Figure 1: A generalized workflow for a typical Phase 3 clinical trial evaluating DAA regimens.

Mechanism of Action: Targeting the Hepatitis C Virus Lifecycle

Direct-acting antivirals are designed to inhibit specific HCV non-structural (NS) proteins that are essential for viral replication. There are three main classes of DAAs, each targeting a different part of the viral replication machinery.

HCV_Lifecycle Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS3_4A_Inhibitor NS3/4A Protease Inhibitors (-previr) Glecaprevir, Grazoprevir NS3_4A_Inhibitor->Translation Inhibit polyprotein cleavage NS5A_Inhibitor NS5A Inhibitors (-asvir) Velpatasvir, Pibrentasvir, Elbasvir NS5A_Inhibitor->Replication Disrupt replication complex formation NS5B_Inhibitor NS5B Polymerase Inhibitors (-buvir) Sofosbuvir NS5B_Inhibitor->Replication Inhibit RNA synthesis

Figure 2: The Hepatitis C virus lifecycle and the points of intervention for different classes of direct-acting antivirals.

  • NS3/4A Protease Inhibitors (-previr): These drugs, such as glecaprevir and grazoprevir, block the function of the NS3/4A protease. This viral enzyme is crucial for cleaving the HCV polyprotein into individual functional proteins required for viral replication. By inhibiting this step, protease inhibitors prevent the maturation of viral proteins.[5][6]

  • NS5A Inhibitors (-asvir): The precise function of the NS5A protein is not fully understood, but it is known to be essential for both viral RNA replication and the assembly of new virus particles. NS5A inhibitors, including velpatasvir, pibrentasvir, and elbasvir, bind to the NS5A protein and disrupt its functions.[5][6]

  • NS5B Polymerase Inhibitors (-buvir): The NS5B protein is the RNA-dependent RNA polymerase of HCV, responsible for synthesizing new copies of the viral RNA genome. Sofosbuvir is a nucleotide analog NS5B inhibitor that acts as a chain terminator, being incorporated into the growing RNA strand and preventing further elongation.[5][6]

The combination of DAAs with different mechanisms of action provides a high barrier to the development of resistance and leads to the high cure rates observed in clinical trials. The development of pangenotypic regimens, effective against all major HCV genotypes, has further simplified treatment and expanded access to curative therapy.

References

A Comparative Safety Analysis of Second-Generation HCV Inhibitors and the Discontinued Investigational Drug VCH-286

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profiles of currently approved second-generation direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. It also addresses the status of VCH-286, an investigational compound whose development was discontinued, precluding a direct safety comparison with approved therapies.

Executive Summary

The landscape of Hepatitis C treatment has been revolutionized by the advent of second-generation direct-acting antivirals (DAAs). These therapies offer high cure rates and significantly improved tolerability compared to older interferon-based regimens. This guide delves into the safety profiles of prominent second-generation HCV inhibitors, including sofosbuvir, daclatasvir, and the combination of glecaprevir/pibrentasvir.

In contrast, this compound, a compound initially investigated for HIV, was acquired by Vertex Pharmaceuticals from ViroChem Pharma. The development of this compound was subsequently halted, and as a result, there is a lack of publicly available clinical safety and efficacy data, particularly in the context of HCV infection. Therefore, a direct, data-driven comparison of the safety profile of this compound with that of approved second-generation HCV inhibitors is not feasible. This document will focus on the established safety data for the approved agents to inform research and development decisions.

Safety Profiles of Second-Generation HCV Inhibitors

Second-generation HCV inhibitors have generally demonstrated a favorable safety profile in extensive clinical trials and real-world use. The most commonly reported adverse events are often mild and transient. However, some more serious, though less frequent, adverse events have been identified.

Common Adverse Events

The table below summarizes the common adverse events associated with selected second-generation HCV inhibitors. It is important to note that many of these agents are used in combination therapies, and the adverse event profile may reflect the combination rather than a single agent.

Adverse EventSofosbuvir-based RegimensDaclatasvir (in combination)Glecaprevir/Pibrentasvir
Headache Very CommonVery Common[1]Common[2][3]
Fatigue Very Common[4]Very Common[1]Common[2][3]
Nausea Common[4]Common[1]Common[2][3]
Insomnia Common[4]Reported-
Anemia Common (especially with ribavirin)[4]Common (with ribavirin)[1]-
Diarrhea CommonReportedCommon
Pruritus (Itching) --Common[2]
Serious Adverse Events and Important Safety Considerations

While generally well-tolerated, second-generation HCV inhibitors are associated with some important safety considerations that require careful patient monitoring.

Serious Adverse Event/Safety ConcernSofosbuvir-based RegimensDaclatasvirGlecaprevir/Pibrentasvir
Hepatitis B Virus (HBV) Reactivation Risk of HBV reactivation in co-infected patients.[4]Can cause HBV reactivation in co-infected patients.[1]Boxed warning for risk of HBV reactivation.
Bradycardia (with Amiodarone) Serious symptomatic bradycardia when co-administered with amiodarone.[4]Risk of serious bradycardia when used with sofosbuvir and amiodarone.[1]-
Hepatic Decompensation/Failure --Rare risk in patients with advanced liver disease.[5]
Drug-Drug Interactions Interactions with P-gp inducers and certain anticonvulsants.Contraindicated with strong CYP3A4 inducers.[6]Contraindicated with atazanavir and rifampin.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the general mechanism of action of different classes of second-generation HCV inhibitors, targeting specific nonstructural proteins (NS) essential for viral replication.

cluster_host_cell Hepatocyte cluster_drugs Second-Generation HCV Inhibitors HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Replication Complex Replication Complex HCV RNA->Replication Complex Viral Proteins Viral Proteins Polyprotein->Viral Proteins Proteolytic Cleavage Viral Proteins->Replication Complex Virion Assembly Virion Assembly Viral Proteins->Virion Assembly New HCV RNA New HCV RNA Replication Complex->New HCV RNA RNA Replication New HCV RNA->Virion Assembly New HCV Virion New HCV Virion Virion Assembly->New HCV Virion NS3/4A Protease Inhibitors\n(e.g., Glecaprevir) NS3/4A Protease Inhibitors (e.g., Glecaprevir) NS3/4A Protease Inhibitors\n(e.g., Glecaprevir)->Polyprotein Inhibit Cleavage NS5A Inhibitors\n(e.g., Daclatasvir, Pibrentasvir) NS5A Inhibitors (e.g., Daclatasvir, Pibrentasvir) NS5A Inhibitors\n(e.g., Daclatasvir, Pibrentasvir)->Replication Complex Inhibit Replication & Assembly NS5B Polymerase Inhibitors\n(e.g., Sofosbuvir) NS5B Polymerase Inhibitors (e.g., Sofosbuvir) NS5B Polymerase Inhibitors\n(e.g., Sofosbuvir)->Replication Complex Inhibit RNA Synthesis

Caption: Mechanism of action of second-generation HCV inhibitors.

Experimental Protocols for Safety Assessment

The safety of second-generation HCV inhibitors is rigorously evaluated in preclinical studies and multi-phase clinical trials. While specific protocols for each cited statistic are proprietary, the general methodology for assessing drug safety in these trials is standardized.

Preclinical Toxicology Studies

Before human trials, investigational drugs undergo extensive preclinical toxicology testing. This includes:

  • In vitro studies: Cellular assays to assess cytotoxicity and off-target effects.

  • In vivo studies: Animal models to determine the maximum tolerated dose, identify potential target organs for toxicity, and evaluate carcinogenicity, genotoxicity, and reproductive toxicity.

Clinical Trial Safety Monitoring

Human clinical trials are designed with robust safety monitoring plans. A typical workflow for safety assessment during these trials is depicted below.

cluster_workflow Clinical Trial Safety Assessment Workflow Screening Screening Baseline_Assessment Baseline_Assessment Screening->Baseline_Assessment Informed Consent & Eligibility Check Randomization Randomization Baseline_Assessment->Randomization Physical Exam, Vitals, ECG, Lab Tests Treatment_Period Treatment_Period Randomization->Treatment_Period On_Treatment_Monitoring Regular collection of: - Adverse Events (AEs) - Vital Signs - ECGs - Laboratory Safety Panels (Hematology, Chemistry, LFTs) Treatment_Period->On_Treatment_Monitoring End_of_Treatment_Assessment End_of_Treatment_Assessment Treatment_Period->End_of_Treatment_Assessment Follow_up_Period Follow_up_Period End_of_Treatment_Assessment->Follow_up_Period Post_Treatment_Monitoring Monitoring for delayed adverse events and long-term safety Follow_up_Period->Post_Treatment_Monitoring Final_Safety_Analysis Final_Safety_Analysis Follow_up_Period->Final_Safety_Analysis

Caption: General workflow for safety assessment in clinical trials.

Key safety assessments during clinical trials include:

  • Adverse Event (AE) Reporting: Spontaneous reports of any untoward medical occurrence are meticulously recorded and graded for severity and causality.

  • Laboratory Evaluations: Regular monitoring of hematology, serum chemistry, and liver function tests (ALT, AST, bilirubin) is crucial.

  • Electrocardiograms (ECGs): Performed to detect any drug-induced effects on cardiac rhythm.

  • Vital Signs: Blood pressure, heart rate, and temperature are monitored at regular intervals.

  • Physical Examinations: Conducted to identify any physical signs of adverse drug reactions.

Conclusion

Second-generation HCV inhibitors have a well-established and generally favorable safety profile, making them highly effective and tolerable treatment options for the majority of patients with chronic Hepatitis C. The most common adverse events are typically mild, and serious adverse events are rare but require diligent monitoring. Key safety concerns include the potential for Hepatitis B virus reactivation in co-infected individuals and specific drug-drug interactions.

The investigational drug this compound was discontinued during early development, and as such, no clinical safety data is available to make a meaningful comparison with these approved and widely used therapies. Future research and development in the field of HCV treatment will continue to build upon the high safety and efficacy standards set by the current generation of DAAs.

References

VCH-286 Mechanism of Action: A Comparative Analysis Validated by Mutagenesis Principles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of VCH-286, an experimental C-C chemokine receptor type 5 (CCR5) inhibitor, with other drugs in its class. We will delve into its mechanism of action, present comparative efficacy data, and discuss how mutagenesis studies are pivotal in validating the therapeutic action of CCR5 antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Blocking the Gateway for HIV-1

This compound belongs to a class of antiretroviral drugs known as CCR5 antagonists or entry inhibitors. These small molecules play a crucial role in preventing Human Immunodeficiency Virus 1 (HIV-1) from infiltrating host immune cells.[1]

The entry of R5-tropic HIV-1 into a host cell, typically a CD4+ T-cell, is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor. For R5-tropic strains of HIV-1, this co-receptor is CCR5. The subsequent binding of gp120 to CCR5 initiates further conformational changes, leading to the fusion of the viral and cellular membranes, and ultimately, the entry of the viral capsid into the host cell.[1]

CCR5 antagonists, including this compound, act by binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[2] This binding induces a conformational change in the CCR5 receptor, effectively preventing the interaction between the viral gp120 and the co-receptor. By blocking this crucial step, this compound and other CCR5 inhibitors effectively bar the virus from entering and infecting the host cell.[1]

Diagram of the HIV-1 Entry Pathway and Inhibition by this compound

HIV_Entry_Inhibition CD4 CD4 gp120 gp120 CCR5 CCR5 CCR5_blocked CCR5 (Blocked) gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor    Binding gp120->CCR5_blocked Binding Prevented This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry and the inhibitory action of this compound.

Comparative In Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory activity against R5-tropic HIV-1 strains in vitro. Comparative studies have shown that this compound can be more effective than other CCR5 inhibitors, such as Maraviroc (MVC) and Vicriviroc (VVC), in preventing viral replication in peripheral blood mononuclear cells (PBMCs).

CompoundHIV-1 StrainIC50 (nM)
This compound BAL0.23
CC1/850.34
Maraviroc (MVC)BAL1.85
CC1/854.39
Vicriviroc (VVC)BAL3.38
CC1/853.78

Data sourced from a study on synergistic combinations of this compound.

The lower IC50 values for this compound indicate that a lower concentration of the compound is required to inhibit 50% of viral replication, highlighting its high potency.

Validation of Mechanism of Action through Mutagenesis

The mechanism of action of CCR5 antagonists is further validated by the emergence of drug resistance through specific mutations. While direct mutagenesis studies on this compound are not publicly available, extensive research on other CCR5 inhibitors like Maraviroc and Vicriviroc provides a strong basis for understanding how resistance to this class of drugs develops.

Resistance to CCR5 antagonists can occur through two primary pathways:

  • Co-receptor Switching: The virus may adapt to use a different co-receptor, typically CXCR4, for entry. This is not a direct resistance to the drug's binding to CCR5 but rather a bypass of the blocked pathway.

  • Mutations Enabling Binding to the Drug-Bound Co-receptor: The virus can acquire mutations in its envelope glycoprotein, primarily in the V3 loop of gp120, that allow it to recognize and bind to the CCR5 receptor even when the antagonist is bound.[3][4]

Studies on Maraviroc and Vicriviroc have identified specific amino acid changes in the V3 loop of gp120 that are associated with resistance.[5][6] For instance, in a clinical trial subject who developed resistance to Vicriviroc, six predominant amino acid changes in the V3 loop were identified as being responsible for the resistance phenotype.[5] These mutations alter the interaction of gp120 with the CCR5 receptor, allowing the virus to overcome the inhibitory effect of the drug.[5]

The fact that specific mutations in the viral protein that interacts with the drug's target (gp120 and CCR5, respectively) lead to resistance provides strong evidence for the proposed mechanism of action. It confirms that the drug's antiviral effect is indeed mediated by its interaction with the CCR5 co-receptor and the subsequent blocking of the gp120-CCR5 binding.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for determining the in vitro antiviral activity of a compound like this compound against HIV-1 in PBMCs.

1. Preparation of PBMCs:

  • Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

2. Drug Susceptibility Assay:

  • Plate the PHA-stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include control wells with no drug.

  • Infect the cells with a known titer of an R5-tropic HIV-1 strain (e.g., BaL or CC1/85).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

3. Measurement of Viral Replication:

  • After the incubation period, collect the culture supernatants.

  • Measure the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit. The amount of p24 antigen is a direct indicator of viral replication.

4. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration compared to the no-drug control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay

experimental_workflow cluster_prep Cell and Virus Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis isolate_pbmc Isolate PBMCs from healthy donor blood stimulate_pbmc Stimulate PBMCs with PHA and IL-2 isolate_pbmc->stimulate_pbmc plate_pbmc Plate stimulated PBMCs stimulate_pbmc->plate_pbmc prepare_virus Prepare HIV-1 stock infect_cells Infect cells with HIV-1 prepare_virus->infect_cells add_drug Add serial dilutions of this compound plate_pbmc->add_drug add_drug->infect_cells incubate Incubate for 7 days at 37°C infect_cells->incubate collect_supernatant Collect culture supernatants incubate->collect_supernatant p24_elisa Measure p24 antigen by ELISA collect_supernatant->p24_elisa calculate_ic50 Calculate IC50 value p24_elisa->calculate_ic50

Caption: Workflow for determining the in vitro anti-HIV-1 activity of this compound.

References

A Comparative Analysis of FHD-286 and Current Standards of Care in Relapsed/Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent FHD-286 against the current standard of care options for the treatment of relapsed or refractory acute myeloid leukemia (R/R AML). The information is intended to inform researchers, scientists, and drug development professionals about the performance, mechanism of action, and experimental background of these therapies, supported by available clinical trial data.

Executive Summary

FHD-286, a first-in-class dual inhibitor of the ATPases BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF chromatin remodeling complex, has been evaluated in a Phase 1 clinical trial for patients with advanced myeloid malignancies, including R/R AML. While the agent demonstrated biological activity, characterized by myeloid differentiation and a reduction in leukemic burden, it did not yield objective responses in the monotherapy setting. In contrast, the current standard of care for R/R AML, which is tailored to patient-specific factors such as mutational status, encompasses salvage chemotherapy regimens and targeted therapies that have demonstrated varying degrees of efficacy in achieving clinical responses and improving survival outcomes.

Data Presentation: Performance Comparison

The following tables summarize the performance of FHD-286 and selected standard of care treatments for R/R AML based on available clinical trial data.

Table 1: Efficacy of FHD-286 vs. Standard of Care in R/R AML

TreatmentTrial/StudyPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRc/CRi)Median Overall Survival (OS)
FHD-286 (monotherapy) NCT04891757 (Phase 1)R/R AML (n=36)0%0%Not Reported
Gilteritinib ADMIRAL (Phase 3)FLT3-mutated R/R AML34.0% (CR with full or partial hematologic recovery)21.1% (CR with full hematologic recovery)9.3 months
Salvage Chemotherapy (in ADMIRAL trial) ADMIRAL (Phase 3)FLT3-mutated R/R AML15.3% (CR with full or partial hematologic recovery)10.5% (CR with full hematologic recovery)5.6 months
Venetoclax + Azacitidine Phase IIR/R AML81% (after two cycles)72% (CRc after two cycles)Not Reported
HiDAC + Mitoxantrone Retrospective StudyR/R AML58% (composite CR)-11.4 months
CLAM (Clofarabine + Cytarabine + Mitoxantrone) Phase 2R/R AML90.4%69.2% (CR); 21.2% (CRi)2-year OS: 65.8%

CRc: Composite Complete Remission; CRi: Complete Remission with incomplete hematologic recovery

Table 2: Safety Profile of FHD-286 (Monotherapy) in Advanced Myeloid Malignancies

Adverse Event (AE)GradeFrequency
Most Common Treatment-Related AEs (All Grades)
Dry Mouth1-227.5%
Alanine Aminotransferase Increase1-220%
Most Common Serious Treatment-Related AE
Differentiation Syndrome3-410% (adjudicated in 15% of patients)
Dose-Limiting Toxicities
Hyperbilirubinemia3Occurred at 5 mg dose
Muscular Weakness3Occurred at 10 mg dose

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

FHD-286 (NCT04891757)

This was a multicenter, open-label, Phase 1 dose-escalation study. Patients with R/R AML or myelodysplastic syndrome (MDS) received FHD-286 orally once daily in 28-day cycles at doses ranging from 2.5 mg to 10 mg. The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose. Preliminary clinical activity was a secondary objective.[1]

Gilteritinib (ADMIRAL Trial)

This was a Phase 3, open-label, multicenter, randomized study. Patients with R/R AML with a FLT3 mutation were randomized 2:1 to receive either gilteritinib (120 mg/day) or salvage chemotherapy. Pre-selected salvage chemotherapy options included high-intensity regimens (mitoxantrone, etoposide, and cytarabine; or fludarabine, cytarabine, G-CSF, and idarubicin) or low-intensity regimens (low-dose cytarabine or azacitidine). The primary endpoints were overall survival and the rate of complete remission with full or partial hematologic recovery.[2][3]

Venetoclax + Azacitidine (Phase II Trial)

In this Phase II study, eligible patients with R/R AML received azacitidine 100mg on days 1-7, venetoclax 200mg on days 1-14, and chidamide 30mg biweekly in 28-day cycles. The primary objective was the evaluation of CR/CRi.[4]

High-Dose Cytarabine (HiDAC) + Mitoxantrone (Retrospective Study)

This retrospective analysis included adult patients with R/R AML treated with a salvage regimen of high-dose cytarabine and mitoxantrone. Efficacy outcomes, including response rates and overall survival, were evaluated.[5][6]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for FHD-286 and key standard of care treatments.

FHD-286 Mechanism of Action

SoC_Mechanisms_of_Action cluster_Gilteritinib Gilteritinib (FLT3-mutated AML) cluster_Venetoclax Venetoclax cluster_Chemotherapy Cytarabine / Mitoxantrone FLT3 Mutated FLT3 Receptor Downstream_Signaling Downstream Signaling (e.g., STAT5, RAS/MAPK) FLT3->Downstream_Signaling Constitutive Activation Proliferation_Survival Leukemic Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Pro_Apoptotic Sequesters & Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits DNA_Synthesis DNA Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death DNA_Damage DNA Damage DNA_Damage->Cell_Death Cytarabine Cytarabine Cytarabine->DNA_Synthesis Inhibits Mitoxantrone Mitoxantrone Mitoxantrone->DNA_Damage Induces

Standard of Care Mechanisms of Action
Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (R/R AML Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (for controlled trials) Informed_Consent->Randomization Treatment_Arm_A Investigational Arm (e.g., FHD-286) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycles->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (Response Criteria) Treatment_Cycles->Efficacy_Assessment Safety_Monitoring->Treatment_Cycles Efficacy_Assessment->Treatment_Cycles Data_Analysis Data Analysis (Primary & Secondary Endpoints) Efficacy_Assessment->Data_Analysis Follow_Up Long-term Follow-up (e.g., Overall Survival) Data_Analysis->Follow_Up

General Clinical Trial Workflow

Conclusion

The preliminary data from the Phase 1 trial of FHD-286 in R/R AML indicate a novel mechanism of action that induces biological changes in leukemic cells. However, as a monotherapy, it has not yet demonstrated the objective clinical responses seen with established standard of care treatments for this patient population.[1] Current therapeutic options, including targeted agents like gilteritinib for FLT3-mutated AML and combination therapies such as venetoclax with hypomethylating agents, have shown significant efficacy in improving response rates and, in some cases, overall survival.[2][3][4] Intensive salvage chemotherapy regimens also remain a viable option for eligible patients, capable of inducing remission.[5][6][7] Further investigation of FHD-286, potentially in combination with other agents, is warranted to determine its future role in the treatment landscape of AML.[8]

References

Safety Operating Guide

Navigating the Disposal of VCH-286: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling VCH-286, a C-C chemokine receptor type 5 (CCR5) receptor antagonist, understanding the correct disposal procedures is paramount to ensuring a safe and compliant laboratory environment.

At present, a publicly available, detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound is not readily accessible through general searches. Chemical manufacturers and suppliers are the primary source for this critical safety information. Therefore, the first and most crucial step for any laboratory professional is to obtain the official SDS for this compound directly from the vendor from which it was procured. An SDS will provide comprehensive information regarding the chemical's hazards, handling, storage, and, most importantly, its proper disposal.

General Principles of Chemical Waste Disposal

In the absence of a specific SDS for this compound, laboratory personnel should adhere to established best practices for chemical waste management. These general principles are designed to minimize risks to personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Key Steps for Chemical Waste Disposal:

  • Identification and Segregation: All chemical waste must be correctly identified and segregated based on its hazard class. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.[1][2]

  • Containerization: Use only approved, compatible, and clearly labeled waste containers. The label should include the full chemical name, concentration, and associated hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling chemical waste.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Documentation: Maintain accurate records of all chemical waste generated, including the chemical name, quantity, and date of disposal.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department and local regulations.[4]

Hypothetical Disposal Workflow for a Laboratory Chemical

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical. This is a conceptual guide and must be adapted to the specific requirements outlined in the official this compound SDS and your institution's EHS protocols.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal start Obtain this compound Safety Data Sheet (SDS) review_sds Review SDS for Specific Disposal Instructions start->review_sds Critical First Step identify_hazards Identify Chemical Hazards (e.g., Flammable, Corrosive, Toxic) review_sds->identify_hazards select_ppe Select Appropriate Personal Protective Equipment (PPE) identify_hazards->select_ppe segregate_waste Segregate this compound Waste from Incompatible Chemicals select_ppe->segregate_waste label_container Use a Labeled, Compatible Waste Container segregate_waste->label_container transfer_waste Safely Transfer Waste to the Container label_container->transfer_waste store_waste Store in Designated Waste Accumulation Area transfer_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs document_disposal Document Waste Disposal in Laboratory Records contact_ehs->document_disposal end Waste Collected by Certified Professionals document_disposal->end

Figure 1. A generalized workflow for the proper disposal of a laboratory chemical.

Quantitative Data and Experimental Protocols

Without the specific Safety Data Sheet for this compound, it is not possible to provide a table of quantitative data regarding its physical and chemical properties relevant to disposal, nor can detailed experimental protocols for its neutralization or deactivation be cited. Any such information would be speculative and could pose a significant safety risk.

For the safety of all laboratory personnel and to ensure regulatory compliance, it is essential to base all handling and disposal procedures on the specific information provided by the chemical manufacturer. Researchers, scientists, and drug development professionals are urged to establish a close working relationship with their institution's Environmental Health and Safety department to navigate the complexities of chemical waste management effectively.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VCH-286
Reactant of Route 2
Reactant of Route 2
VCH-286

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.